Allo-aca
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C48H75N13O15 |
|---|---|
Molecular Weight |
1074.2 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3S)-2-amino-3-hydroxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[4-(2-amino-2-oxoethyl)-2-oxochromen-7-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C48H75N13O15/c1-8-10-29(56-42(70)31(14-15-36(65)66)58-46(74)38(50)25(7)63)43(71)61-39(23(4)5)47(75)54-24(6)40(68)59-32(17-22(2)3)44(72)60-33(21-62)45(73)57-30(11-9-16-53-48(51)52)41(69)55-27-12-13-28-26(18-35(49)64)19-37(67)76-34(28)20-27/h12-13,19-20,22-25,29-33,38-39,62-63H,8-11,14-18,21,50H2,1-7H3,(H2,49,64)(H,54,75)(H,55,69)(H,56,70)(H,57,73)(H,58,74)(H,59,68)(H,60,72)(H,61,71)(H,65,66)(H4,51,52,53)/t24-,25-,29-,30-,31-,32-,33-,38-,39-/m0/s1 |
InChI Key |
HBIZXCPYXWQUEB-PPHQEZGGSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@H](C)O)N |
Canonical SMILES |
CCCC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Allo-aca Peptide
This guide provides a comprehensive overview of the chemical structure, biological activity, and associated methodologies for the Allo-aca peptide, a potent and specific leptin receptor antagonist. This document is intended for researchers, scientists, and drug development professionals working in areas such as oncology, metabolism, and angiogenesis.
Chemical Structure and Properties
This compound is a peptidomimetic, a synthetic peptide designed to mimic the biological activity of a natural peptide. Its structure is based on the C-terminal binding site III of leptin.
The primary amino acid sequence of this compound is H-allo-Thr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH2 .[1][2] It incorporates non-natural amino acids, including allo-Threonine (allo-Thr), Norvaline (Nva), and 6-aminocaproic acid (Aca), which contribute to its stability and enhanced biological activity.
| Property | Value | Source |
| Molecular Formula | C48H75N13O15 | MedChemExpress |
| Molecular Weight | 1074.19 g/mol | [3] |
| Sequence | {H-allo}-Thr-Glu-{Nva}-Val-Ala-Leu-Ser-Arg-{Aca}-NH2 | [4] |
| Shortened Sequence | {H-allo}-TE-{Nva}-VALSR-{Aca}-NH2 | [4] |
| Appearance | Solid | Aladdin Scientific |
Biological Activity and Quantitative Data
This compound functions as a competitive antagonist of the leptin receptor (ObR).[5] By blocking the binding of leptin, it inhibits downstream signaling pathways that are involved in cell proliferation, migration, and angiogenesis. This makes this compound a valuable tool for studying leptin-mediated biological processes and a potential therapeutic agent for conditions associated with excessive leptin signaling, such as certain types of cancer.
| Parameter | Cell Line | Value | Source |
| IC50 (Leptin-induced proliferation) | MCF-7 | 200 pM | [3][6] |
| Inhibition Concentration (Leptin-induced proliferation) | MDA-MB-231 | 50 pM | [3][6] |
| Inhibition of VEGF-dependent leptin mRNA expression | MDA-MB-231 & MCF-7 | 250 nmol/L | [3][6] |
| Binding Affinity (ka) to human leptin receptor | - | 5 x 10(5) M(-1) s(-1) | |
| Dissociation Constant (kdiss) from human leptin receptor | - | 1.5 x 10(-4) s(-1) | |
| Cmax in mouse plasma (2 mg/kg s.c.) | - | 8.9 µg/mL at 5 min | |
| Half-life in human serum | - | < 30 min | |
| Half-life in bovine vitreous fluid | - | > 2 h | |
| Half-life in human tears | - | 10 h |
Experimental Protocols
3.1. Solid-Phase Peptide Synthesis (SPPS)
This compound is synthesized using solid-phase methods, likely employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin: A suitable solid support, such as Rink Amide resin, is used to generate the C-terminal amide.
-
Amino Acid Coupling:
-
The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.
-
The first Fmoc-protected amino acid (Aca) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) and then coupled to the deprotected resin.
-
The resin is washed to remove excess reagents.
-
The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Arg, Ser, Leu, Ala, Val, Nva, Glu, allo-Thr).
-
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification: The crude peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and dried.
3.2. High-Performance Liquid Chromatography (HPLC) Purification
The crude this compound peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 stationary phase is commonly used for peptide purification.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide from the column. The exact gradient will depend on the hydrophobicity of the peptide and the specific column used.
-
Detection: The peptide is detected by monitoring the absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the major peak are collected, and the purity is assessed by analytical HPLC.
3.3. Mass Spectrometry Analysis
The identity and purity of the final peptide are confirmed using mass spectrometry.
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are typically used.
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.
-
Analysis: The mass spectrometer is calibrated, and the sample is introduced. The resulting mass spectrum will show a peak corresponding to the calculated molecular weight of the this compound peptide (1074.19 Da).
Signaling Pathways and Logical Relationships
This compound exerts its biological effects by inhibiting the signaling cascades initiated by leptin binding to its receptor. The primary pathways affected are the JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT pathways.[7]
Inhibition of Leptin-Induced Signaling by this compound
This diagram illustrates how this compound competitively inhibits the binding of leptin to its receptor, thereby blocking the activation of key downstream signaling pathways (JAK/STAT, PI3K/AKT, and MAPK/ERK) that promote cellular processes such as proliferation, angiogenesis, and migration.
References
- 1. Experimental methods for studying amyloid cross‐interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry-Based Identification of MHC-Associated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. An Overview of Computational and Experimental Methods for Designing Novel Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
The Discovery of Allo-aca: A Potent Leptin Receptor Antagonist
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide explores the discovery and characterization of Allo-aca, a peptidomimetic that has emerged as a potent and specific antagonist of the leptin receptor (ObR). This document provides a comprehensive overview of its binding kinetics, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the study of leptin signaling and the development of novel therapeutics targeting metabolic and oncologic diseases.
Core Quantitative Data
The following tables summarize the key quantitative data for this compound and its peripherally acting analog, d-Ser, providing a clear comparison of their biochemical and cellular activities.
Table 1: Binding Kinetics of this compound to the Human Leptin Receptor
| Parameter | Value | Method | Reference |
| Association Rate (ka) | 5 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | [1] |
| Dissociation Rate (kdiss) | 1.5 x 10⁻⁴ s⁻¹ | Surface Plasmon Resonance (SPR) | [1] |
| Dissociation Constant (Kd) | 0.3 nM | Surface Plasmon Resonance (SPR) | [2] |
| Complex Half-life | ~2 hours (111 minutes) | Surface Plasmon Resonance (SPR) | [2] |
Table 2: In Vitro Efficacy of this compound and d-Ser
| Compound | Cell Line | Assay | Metric | Value | Reference |
| This compound | MDA-MB-231 | Cell Proliferation | Inhibition Concentration | 50 pM | [3] |
| This compound | MCF-7 | Cell Proliferation | IC₅₀ | 200 pM | [3] |
| This compound | K-562 (CML) | Cell Proliferation | IC₅₀ | ~500 pM | [4] |
| This compound (biotinylated) | MCF-7 | Cell Proliferation | IC₅₀ | ~200-fold higher than this compound | [1] |
| d-Ser | Breast and Colorectal Cancer Cells | Cell Proliferation | Inhibition Concentration | 1 nM | [5] |
Table 3: In Vivo Administration and Efficacy of this compound
| Animal Model | Dosing | Outcome | Reference |
| MDA-MB-231 Orthotopic Mouse Xenograft | 0.1 and 1 mg/kg/day (subcutaneous) | Extended average survival time to 24 and 28.1 days, respectively (from 15.4 days in controls) | [3] |
| New Zealand Obese (NZO) Mice | 0.2 mg/kg (subcutaneous, twice daily) | Significantly reduced mean arterial pressure |
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound.
Surface Plasmon Resonance (SPR) Assay for Binding Kinetics
This protocol was utilized to determine the association and dissociation rates of this compound to the leptin receptor.[2][4]
-
Instrument: Reichert SR7500DC
-
Sensor Chip: NeutrAvidin-coated sensor chips.
-
Ligand Immobilization: Biotinylated this compound was immobilized on the sensor chip. The right flow channel was used as a reference.
-
Analyte: Leptin binding domain (LBD) of the human leptin receptor.
-
Running and Dilution Buffer: TBST (50 mM Tris, 150 mM NaCl, 0.002% Tween20, pH 7.4).
-
Procedure:
-
Immobilize biotinylated this compound onto the NeutrAvidin sensor chip.
-
Flow the running buffer over the chip to establish a stable baseline.
-
Inject the leptin receptor LBD at various concentrations over the chip surface at a flow rate of 25 µL/min at 25°C.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor chip surface if necessary.
-
-
Data Analysis: The acquired SPR traces were analyzed using Scrubber 2.0 and ClampXP software to calculate the kinetic rate constants (ka and kdiss).[4]
Cell Proliferation Assay
This assay is used to determine the inhibitory effect of this compound on leptin-induced cell growth.[3]
-
Cell Lines: MDA-MB-231, MCF-7, or other leptin receptor-positive cell lines.
-
Reagents:
-
Recombinant human leptin
-
This compound or d-Ser
-
Cell culture medium and supplements
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT®)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Starve the cells in a serum-free or low-serum medium for 24 hours.
-
Treat the cells with varying concentrations of this compound or d-Ser for a predetermined time (e.g., 1-2 hours) prior to leptin stimulation.
-
Stimulate the cells with a predetermined concentration of leptin (e.g., 50-100 ng/mL). A control group with no leptin and a group with leptin only should be included.
-
Incubate for a period of 24-72 hours.
-
Add the cell proliferation reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation compared to the leptin-only control. Determine the IC₅₀ value for the antagonist.
Western Blotting for Signaling Pathway Inhibition
This method is used to assess the ability of this compound to block leptin-induced phosphorylation of key downstream signaling proteins.[5]
-
Cell Lines: Leptin receptor-positive cells.
-
Reagents:
-
Recombinant human leptin
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total STAT3, ERK1/2, and AKT.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve overnight.
-
Pre-treat cells with this compound at the desired concentration for 1-2 hours.
-
Stimulate with leptin for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels of phosphorylation in this compound-treated cells to the leptin-stimulated control.
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. The designer leptin antagonist peptide this compound compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Allo-aca binding affinity to the leptin receptor
An in-depth technical guide on the binding affinity of Allo-aca to the leptin receptor, designed for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent and specific synthetic peptide antagonist of the leptin receptor (ObR). It effectively blocks leptin-induced signaling and has demonstrated significant anti-proliferative and anti-angiogenic effects in various preclinical models. This technical guide provides a comprehensive overview of the binding affinity of this compound to the human leptin receptor, detailing quantitative binding kinetics, in vitro inhibitory concentrations, and the experimental methodologies employed for their determination. Furthermore, this document includes detailed visualizations of key signaling pathways modulated by this compound and a schematic of the experimental workflow for assessing its binding affinity.
Quantitative Binding Affinity and Inhibitory Activity
The interaction between this compound and the leptin receptor has been quantitatively characterized through biochemical and cell-based assays. The data highlights a high-affinity interaction and potent biological activity in the picomolar range.
Table 1: Quantitative Data for this compound Binding and Inhibition
| Parameter | Value | Units | Assay System | Reference(s) |
| Binding Affinity (Surface Plasmon Resonance) | ||||
| Association Rate (k_a) | 5 x 10⁵ | M⁻¹s⁻¹ | Biotin-labeled this compound on a NeutrAvidin chip with human leptin receptor binding domain. | [1][2] |
| Dissociation Rate (k_diss) | 1.5 x 10⁻⁴ | s⁻¹ | Biotin-labeled this compound on a NeutrAvidin chip with human leptin receptor binding domain. | [1][2] |
| Dissociation Constant (K_d) | 0.3 | nM | Calculated from k_diss / k_a. | |
| Inhibitory Concentration (Cell-Based Assays) | ||||
| IC₅₀ | 200 | pM | Inhibition of leptin-induced proliferation of MCF-7 breast cancer cells. | [3][4] |
| IC₅₀ | 50 | pM | Inhibition of leptin-induced proliferation of MDA-MB-231 breast cancer cells. | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions. The binding kinetics of this compound to the leptin receptor were determined using this method.
-
Instrumentation: A Biacore instrument (or equivalent) is typically used.
-
Sensor Chip: A NeutrAvidin-coated sensor chip is used for the immobilization of the biotinylated ligand.
-
Ligand Preparation and Immobilization:
-
A C-terminal biotin-labeled this compound peptide is synthesized and purified.
-
The biotinylated this compound is diluted in an appropriate buffer (e.g., HBS-EP) and injected over the NeutrAvidin-coated sensor chip surface until the desired immobilization level is reached. A reference flow cell is left unmodified or immobilized with a control peptide to subtract non-specific binding.
-
-
Analyte Preparation: The extracellular binding domain of the human leptin receptor is expressed and purified. A series of dilutions of the receptor are prepared in the running buffer.
-
Binding Analysis:
-
The running buffer is flowed over the sensor chip to establish a stable baseline.
-
The different concentrations of the leptin receptor binding domain are injected over the ligand-immobilized and reference surfaces for a defined association time, followed by a dissociation phase with the running buffer.
-
After each cycle, the sensor surface is regenerated using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound analyte.
-
-
Data Analysis: The sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the reference channel signal. The resulting data is globally fitted to a 1:1 Langmuir binding model to determine the association rate (k_a) and dissociation rate (k_diss). The equilibrium dissociation constant (K_d) is calculated as the ratio of k_diss/k_a.[1][2]
Cell Proliferation Assay for IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) of this compound on leptin-induced cell proliferation is a measure of its functional potency.
-
Cell Lines: Human breast cancer cell lines expressing the leptin receptor, such as MCF-7 and MDA-MB-231, are used.[3][4]
-
Cell Culture:
-
Cells are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
For the assay, cells are seeded in 96-well plates and allowed to adhere.
-
-
Assay Procedure:
-
After adherence, the growth medium is replaced with a serum-free or low-serum medium for a period to starve the cells and minimize basal proliferation.
-
Cells are then treated with a range of concentrations of this compound in the presence of a fixed concentration of human leptin (e.g., 50 ng/mL) to stimulate proliferation. Control wells include cells with no treatment, cells with leptin only, and cells with this compound only.
-
The plates are incubated for a specified period (e.g., 48-72 hours).
-
-
Quantification of Proliferation: Cell proliferation is measured using a standard colorimetric or fluorometric assay, such as the MTT, XTT, or CyQUANT assay, according to the manufacturer's instructions.
-
Data Analysis: The absorbance or fluorescence values are converted to percentage inhibition relative to the leptin-stimulated control. The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Diagrams are provided to illustrate key processes and pathways related to the this compound and leptin receptor interaction.
Experimental Workflow for Surface Plasmon Resonance
Caption: Workflow for SPR analysis of this compound binding to the leptin receptor.
Leptin Receptor Signaling and Inhibition by this compound
Caption: this compound competitively antagonizes the leptin receptor, blocking downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | An overview of JAK/STAT pathways and JAK inhibition in alopecia areata [frontiersin.org]
- 3. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Allo-aca: A Technical Guide for Researchers
An In-depth Overview of a Novel Leptin Receptor Antagonist for Oncological Research and Drug Development
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Allo-aca, a potent and specific peptide antagonist of the leptin receptor (ObR). Designed for researchers, scientists, and professionals in drug development, this document details the scientific rationale, experimental validation, and key quantitative data associated with this compound and its peripherally restricted analog, d-Ser.
Introduction: Targeting the Leptin Pathway in Oncology
The hormone leptin, primarily known for its role in regulating energy balance, has been increasingly implicated in the progression of various cancers. By binding to its receptor, ObR, leptin can activate several intracellular signaling pathways that promote tumor growth, proliferation, and metastasis. This has established the leptin signaling pathway as a promising target for novel anti-cancer therapies. This compound was developed as a peptidomimetic to competitively inhibit the binding of leptin to ObR, thereby blocking its pro-neoplastic effects.[1]
A significant challenge in the initial development of this compound was its ability to cross the blood-brain barrier (BBB), leading to undesirable orexigenic (appetite-stimulating) effects.[1][2] This prompted the rational design of a second-generation analog, d-Ser, which incorporates a D-serine residue to restrict its activity to the periphery, thus mitigating the central nervous system-mediated side effects.[1][2]
Mechanism of Action: Inhibition of Key Signaling Cascades
This compound and its analog, d-Ser, exert their anti-tumor effects by antagonizing the leptin receptor, which in turn inhibits the activation of downstream signaling pathways critical for cancer cell survival and proliferation. The primary pathways affected are:
-
JAK/STAT3 Pathway: Upon leptin binding, ObR activates Janus kinase 2 (JAK2), which then phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival. This compound blocks this initial activation step.
-
MAPK/ERK1/2 Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) cascade, is another crucial pathway for cell growth that is activated by leptin.
-
PI3K/AKT Pathway: The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is a central regulator of cell survival, proliferation, and metabolism, and its activation is also inhibited by this compound.[1]
By concurrently inhibiting these three key signaling cascades, this compound and d-Ser effectively suppress the oncogenic signals mediated by leptin.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analog, d-Ser, from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound and d-Ser
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| This compound | MDA-MB-231 | Proliferation | 50 pM | [3] |
| This compound | MCF-7 | Proliferation | 200 pM | [3] |
| d-Ser | Breast and Colorectal Cancer Cells | Proliferation | 1 nM | [1][2] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Cmax | 8.9 µg/mL | Mouse | [4][5] |
| Time to Cmax | 5 minutes | Mouse | [4][5] |
| Half-life (serum) | < 30 minutes | Human | [4] |
Table 3: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Dose | Treatment Duration | Outcome | Reference |
| 0.1 mg/kg/day (s.c.) | 28 days | Average survival extended from 15.4 to 24 days | [3] |
| 1 mg/kg/day (s.c.) | 28 days | Average survival extended from 15.4 to 28.1 days | [3] |
Table 4: Receptor Binding Affinity of this compound
| Parameter | Value | Method | Reference |
| ka (association rate) | 5 x 10^5 M⁻¹s⁻¹ | Surface Plasmon Resonance | [4] |
| kd (dissociation rate) | 1.5 x 10⁻⁴ s⁻¹ | Surface Plasmon Resonance | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound and its analogs.
Solid-Phase Peptide Synthesis
This compound and its analogs are synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocols.
-
Resin: Wang resin is typically used as the solid support.
-
Amino Acids: Fmoc-protected amino acids are used.
-
Coupling Reagents: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) are used to facilitate amide bond formation.
-
Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in DMF (dimethylformamide).
-
Cleavage: The synthesized peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Cell Proliferation Assay
The effect of this compound on leptin-induced cell proliferation is assessed using a standard MTT or cell counting assay.
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Serum Starvation: Cells are serum-starved for 24 hours to synchronize their cell cycles.
-
Treatment: Cells are treated with varying concentrations of this compound or d-Ser in the presence or absence of a stimulating concentration of leptin (e.g., 100 ng/mL).
-
Incubation: Plates are incubated for 48-72 hours.
-
Quantification: Cell viability is assessed using MTT reagent or by direct cell counting. The absorbance at 570 nm is measured for the MTT assay.
Western Blot Analysis of Signaling Pathways
The inhibition of leptin-induced signaling pathways is evaluated by Western blotting for the phosphorylated (activated) forms of key signaling proteins.
-
Cell Treatment: Cells are treated with this compound or d-Ser with or without leptin for a short period (e.g., 15-30 minutes) to observe acute signaling events.
-
Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-STAT3, p-ERK1/2, p-AKT, and their total protein counterparts.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
The anti-tumor efficacy of this compound is evaluated in an orthotopic breast cancer xenograft model.
-
Cell Implantation: Female immunodeficient mice (e.g., NOD/SCID or nude mice) are orthotopically injected with MDA-MB-231 human breast cancer cells into the mammary fat pad.[6][7]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered daily via subcutaneous injection at doses ranging from 0.1 to 1 mg/kg/day. The control group receives vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) with calipers. Body weight and general health of the mice are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Survival is monitored as a primary endpoint.
Mandatory Visualizations
Experimental Workflow for this compound Development
References
- 1. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel leptin antagonist peptide inhibits breast cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The designer leptin antagonist peptide this compound compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Allo-aca on VEGF-Dependent Leptin mRNA Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory effects of Allo-aca, a leptin receptor antagonist, on vascular endothelial growth factor (VEGF)-dependent leptin mRNA expression. The following sections detail the quantitative data from key experiments, comprehensive experimental protocols, and the underlying signaling pathways involved in this interaction. This document is intended to serve as a valuable resource for researchers and professionals in the fields of angiogenesis, metabolic disorders, and drug development.
Data Presentation
The following tables summarize the key quantitative findings from studies investigating the interplay between VEGF, leptin, and the inhibitory action of this compound in ocular endothelial cell models.
Table 1: Effect of VEGF and this compound on Leptin mRNA Expression
| Cell Line | Treatment | Concentration | Duration | Fold Change in Leptin mRNA Expression |
| RF/6A (Retinal Endothelial) | VEGF | 100 ng/mL | 24 h | ~1.7-fold increase |
| BCE (Corneal Endothelial) | VEGF | 100 ng/mL | 24 h | ~1.3-fold increase |
| RF/6A | VEGF + this compound | 100 ng/mL + 250 nmol/L | 24 h | Reduced below baseline |
| BCE | VEGF + this compound | 100 ng/mL + 250 nmol/L | 24 h | Reduced below baseline |
Table 2: Effect of VEGF and this compound on Leptin Protein Expression and Cell Proliferation
| Cell Line | Treatment | Concentration | Duration | Change in Leptin-Positive Cells | Change in Cell Growth |
| RF/6A | VEGF | 100 ng/mL | 24 h | +56% | +33% |
| BCE | VEGF | 100 ng/mL | 24 h | +28% | +20% |
| RF/6A | VEGF + this compound | 100 ng/mL + 250 nmol/L | 24 h | -75 ± 4% reduction | Reduced to or below baseline |
| BCE | VEGF + this compound | 100 ng/mL + 250 nmol/L | 24 h | -80 ± 5% reduction | Reduced to or below baseline |
Table 3: Effect of this compound on VEGF-Induced Cell Migration in RF/6A Cells
| Migration Type | Treatment | Concentration | Change in Migration |
| Chemotaxis | VEGF | 100 ng/mL | ~40% increase |
| Chemokinesis | VEGF | 100 ng/mL | ~40% increase |
| Chemotaxis | VEGF + this compound | 100 ng/mL + 100-250 nmol/L | Significant reduction |
| Chemokinesis | VEGF + this compound | 100 ng/mL + 100-250 nmol/L | Significant reduction |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
Retinal (RF/6A) and corneal (BCE) endothelial cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experiments, cells were synchronized in serum-free media (SFM) before stimulation.[1] Treatments included Vascular Endothelial Growth Factor (VEGF) at a concentration of 100 ng/mL for 24 hours to induce leptin expression.[1][2] The leptin receptor (ObR) antagonist, this compound, was used at concentrations of 100 or 250 nmol/L in conjunction with VEGF to assess its inhibitory effects.[1][2]
Quantitative Real-Time PCR (qRT-PCR) for Leptin mRNA Expression
Total RNA was extracted from treated and control cells using standard protocols. First-strand cDNA was synthesized from the RNA templates. qRT-PCR was then performed using primers specific for leptin and a housekeeping gene for normalization. The relative expression of leptin mRNA was calculated using the comparative Ct method.
Immunofluorescence for Leptin Protein Expression
Cells were grown on coverslips and subjected to the treatments as described. After treatment, cells were fixed, permeabilized, and incubated with a primary antibody specific for leptin. A fluorescently labeled secondary antibody was then used for detection. Cell nuclei were counterstained with DAPI.[1] The percentage of leptin-positive cells was determined by analyzing the immunofluorescence images.[1]
Cell Proliferation Assay
Cell proliferation was measured using a standard colorimetric assay, such as the MTT or WST-1 assay. Cells were seeded in 96-well plates and treated with VEGF in the presence or absence of this compound. After the incubation period, the assay reagent was added, and the absorbance was measured to determine the relative number of viable cells.
Chemotaxis and Chemokinesis Assays
Cell migration was assessed using a modified Boyden chamber assay. For chemotaxis, a chemoattractant (VEGF) was placed in the lower chamber, and cells were seeded in the upper chamber. For chemokinesis, VEGF was present in both the upper and lower chambers. After incubation, non-migrated cells were removed, and the migrated cells on the underside of the membrane were stained and counted.
Western Blotting for Signaling Pathway Analysis
To investigate the intracellular signaling pathways, RF/6A cells were stimulated with VEGF (100 ng/mL) with or without this compound (250 nmol/L) for both acute (15 minutes) and long-term (24 hours) durations.[1][3] Cell lysates were then prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with primary antibodies against total and phosphorylated forms of key signaling proteins such as Akt and ERK1/2.[1][2][4] Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.[3]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathways and the logical flow of the experimental design.
VEGF-Induced Leptin Signaling and this compound Inhibition.
The diagram above illustrates that VEGF, by binding to its receptor (VEGFR), upregulates the expression of leptin mRNA and subsequently leptin protein.[1][2] Leptin then activates its receptor (ObR), initiating downstream signaling pathways involving Akt and ERK1/2, which promote cell proliferation and migration.[1][2][4] this compound acts as an antagonist, blocking the leptin receptor and thereby inhibiting these VEGF-mediated effects.[1]
Experimental Workflow for Investigating this compound's Effects.
This workflow diagram outlines the key steps in the experimental process. It begins with the preparation of ocular endothelial cells, followed by their treatment with control, VEGF, or a combination of VEGF and this compound. Finally, various analytical techniques are employed to measure the effects on leptin expression, cell behavior, and intracellular signaling.
References
- 1. Designer Leptin Receptor Antagonist this compound Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designer Leptin Receptor Antagonist this compound Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Peptidomimetic Nature of Allo-aca: A Technical Guide for Researchers
An In-depth Analysis of a Potent Leptin Receptor Antagonist
Abstract
Allo-aca, a novel peptidomimetic, has emerged as a potent and specific antagonist of the leptin receptor (ObR). This technical guide provides a comprehensive overview of the core scientific data and experimental methodologies related to this compound's characterization. It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, oncology, and related fields where the leptin signaling pathway plays a crucial role. This document summarizes key quantitative data, details experimental protocols for its synthesis and evaluation, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound: A Peptidomimetic Approach to Leptin Receptor Antagonism
This compound is a synthetic peptide analog designed to mimic the binding of leptin to its receptor, thereby competitively inhibiting its downstream signaling. Structurally, it is a nine-residue peptide with the sequence H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH2. The inclusion of non-natural amino acids, such as alloisoleucine (alloThr), norvaline (Nva), and 6-aminocaproic acid (Aca), confers its peptidomimetic properties, enhancing its stability and biological activity compared to native peptide sequences.
As a leptin receptor antagonist, this compound has demonstrated significant potential in various preclinical models. Leptin, a hormone primarily produced by adipose tissue, is a key regulator of energy homeostasis. However, it is also implicated in the pathophysiology of several diseases, including obesity, metabolic syndrome, and various cancers. By blocking the leptin receptor, this compound effectively inhibits the diverse signaling cascades initiated by leptin, making it a valuable tool for both basic research and as a potential therapeutic agent. This guide will delve into the technical details of this compound's synthesis, its in vitro and in vivo efficacy, and the molecular mechanisms underlying its antagonistic activity.
Quantitative Data Summary
The biological activity and binding characteristics of this compound have been quantified in several key studies. The following tables summarize the available data for easy comparison.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| MDA-MB-231 (human breast cancer) | Proliferation Assay | Inhibition of leptin-induced proliferation | 50 pM | [1] |
| MCF-7 (human breast cancer) | Proliferation Assay | IC50 for inhibition of leptin-induced proliferation | 200 pM | [1] |
| Chronic Myeloid Leukemia cells | Proliferation Assay | Picomolar anti-proliferation activity | - | [2] |
Table 2: In Vivo Efficacy of this compound in an MDA-MB-231 Orthotopic Mouse Xenograft Model
| Dose | Administration | Outcome | Result | Reference |
| 0.1 mg/kg/day | Subcutaneous | Extension of average survival time | 24 days (vs. 15.4 days for control) | [1] |
| 1 mg/kg/day | Subcutaneous | Extension of average survival time | 28.1 days (vs. 15.4 days for control) | [1] |
Table 3: Binding Kinetics of this compound to the Human Leptin Receptor (Surface Plasmon Resonance)
| Parameter | Symbol | Value | Unit | Reference |
| Association Rate Constant | ka | 5 x 105 | M-1s-1 | [2] |
| Dissociation Rate Constant | kd | 1.5 x 10-4 | s-1 | [2] |
| Dissociation Constant | KD | 0.3 | nM | [2] |
Table 4: Pharmacokinetic Properties of this compound
| Matrix | Parameter | Value | Reference |
| Pooled Human Serum | Decomposition Time | < 30 minutes | [2] |
| Mouse Plasma | Detection Limit | Undetectable after 30 minutes | [2] |
| Bovine Vitreous Fluid | Half-life | > 2 hours | [2] |
| Human Tears | Half-life | ~10 hours | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Solid-Phase Peptide Synthesis of this compound
This compound (H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH2) is synthesized using a microwave-assisted solid-phase peptide synthesis (SPPS) approach.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-alloThr(tBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Nva-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Aca-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Solvents: DMF, Dichloromethane (DCM)
-
Microwave peptide synthesizer
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (Fmoc-Aca-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and perform the coupling reaction in the microwave synthesizer according to the manufacturer's protocol (typically 5-15 minutes at a controlled temperature).
-
Wash the resin with DMF to remove excess reagents.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Arg, Ser, Leu, Ala, Val, Nva, Glu, alloThr).
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection step.
-
Cleavage and Deprotection of Side Chains:
-
Wash the peptide-resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Lyophilization and Characterization: Lyophilize the purified peptide fractions to obtain a white powder. Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Cell Proliferation Assay
This protocol details the method to assess the inhibitory effect of this compound on leptin-induced cancer cell proliferation.
Materials:
-
MDA-MB-231 or MCF-7 breast cancer cells
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human leptin
-
This compound
-
Cell proliferation reagent (e.g., MTT, XTT, or a resazurin-based reagent like alamarBlue)
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed MDA-MB-231 or MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells and minimize basal proliferation.
-
Treatment:
-
Prepare a solution of recombinant human leptin at a concentration known to induce proliferation in the specific cell line (e.g., 10-100 ng/mL).
-
Prepare serial dilutions of this compound (e.g., from 1 pM to 1 µM).
-
Treat the cells with:
-
Control (serum-free medium)
-
Leptin alone
-
This compound alone (at various concentrations)
-
Leptin in combination with this compound (at various concentrations)
-
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of Proliferation:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the readings to the control wells.
-
Calculate the percentage of inhibition of leptin-induced proliferation for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol describes the use of SPR to determine the association and dissociation rate constants of this compound binding to the leptin receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., a NeutrAvidin-coated chip for biotinylated ligands)
-
Biotinylated this compound
-
Recombinant human leptin receptor binding domain
-
Running buffer (e.g., HBS-EP buffer)
-
Regeneration solution (if necessary)
Protocol:
-
Chip Preparation:
-
Equilibrate the NeutrAvidin-coated sensor chip with running buffer.
-
Immobilize the biotinylated this compound onto the sensor chip surface by injecting a solution of the peptide over the chip. The amount of immobilized ligand should be optimized to avoid mass transport limitations.
-
-
Binding Analysis:
-
Inject a series of concentrations of the recombinant human leptin receptor binding domain over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the association phase, switch to running buffer to monitor the dissociation of the receptor from the immobilized this compound.
-
-
Regeneration (if applicable): If the interaction is reversible, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
From the fitted curves, determine the association rate constant (ka), the dissociation rate constant (kd), and calculate the equilibrium dissociation constant (KD = kd/ka).
-
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of triple-negative breast cancer.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice or SCID mice)
-
MDA-MB-231 cells
-
Matrigel (optional, to enhance tumor formation)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Tumor Cell Implantation:
-
Harvest MDA-MB-231 cells from culture and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Anesthetize the mice and subcutaneously or orthotopically (into the mammary fat pad) inject the cell suspension (e.g., 1-5 x 106 cells per mouse).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (e.g., 0.1 and 1 mg/kg/day) or vehicle control to the respective groups via the desired route (e.g., subcutaneous injection).
-
Continue the treatment for a predetermined period (e.g., 2-4 weeks).
-
-
Monitoring and Efficacy Evaluation:
-
Measure the tumor volume with calipers two to three times per week using the formula: Volume = (length x width²)/2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, Western blotting).
-
For survival studies, monitor the mice until they reach a predetermined endpoint (e.g., tumor size limit or signs of morbidity).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth inhibition between the this compound treated groups and the control group.
-
For survival studies, generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the logical workflow for its characterization.
Leptin Receptor Signaling and Inhibition by this compound
Caption: Leptin signaling pathways and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
References
Methodological & Application
Application Notes and Protocols for In Vivo Mouse Models
A. Allo-aca Peptide: A Leptin Receptor Antagonist
B. Allogeneic Antibody-Mediated Responses
A. This compound Peptide: A Leptin Receptor Antagonist
Application Notes
Introduction: this compound is a potent and specific peptide antagonist of the leptin receptor (ObR).[1] It functions by blocking leptin signaling, which has implications for various physiological processes, including metabolism, angiogenesis, and cell proliferation.[1][2] In preclinical in vivo mouse models, this compound has been investigated primarily for its anti-neoplastic and metabolic effects.[1][2] While it demonstrates significant therapeutic potential, its ability to cross the blood-brain barrier can lead to orexigenic effects and subsequent weight gain, a factor to consider in experimental design.[2]
Mechanism of Action: Leptin, a hormone predominantly produced by adipose tissue, plays a crucial role in regulating energy balance. It also exhibits pro-angiogenic and pro-proliferative effects, which are implicated in cancer progression.[2] this compound competitively inhibits the binding of leptin to its receptor, thereby blocking downstream signaling pathways such as JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT.[2] This inhibition can lead to reduced tumor growth and proliferation of cancer cells.[1][2]
Pharmacokinetics: Pharmacokinetic studies in CD-1 mice have shown that subcutaneously injected this compound has a short serum half-life, decomposing within 30 minutes.[3][4] Despite this rapid clearance, it exhibits remarkable in vivo efficacy due to its exceptionally tight binding to the leptin receptor.[3] The peak plasma concentration is observed around 5 minutes after subcutaneous injection.[4][5]
Quantitative Data Summary
| Parameter | Cell Line/Model | Concentration/Dose | Result | Reference |
| In Vitro IC50 | MCF-7 cells (leptin-induced proliferation) | 200 pM | Inhibition of cell proliferation | [1] |
| MDA-MB-231 cells (leptin-induced proliferation) | 50 pM | Inhibition of cell proliferation | [1] | |
| In Vivo Efficacy | MDA-MB-231 orthotopic mouse xenograft | 0.1 mg/kg/day (s.c.) | Extended average survival from 15.4 to 24 days | [1] |
| MDA-MB-231 orthotopic mouse xenograft | 1 mg/kg/day (s.c.) | Extended average survival from 15.4 to 28.1 days | [1] | |
| Pharmacokinetics | CD-1 mice | 2 mg/kg (s.c.) | Cmax of 8.9 µg/mL at 5 minutes | [3][4] |
| CD-1 mice | 2 mg/kg (s.c.) | Undetectable in plasma after 30 minutes | [3][4] |
Experimental Protocols
1. In Vivo Anti-Tumor Efficacy Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) for xenograft studies.
-
Tumor Cell Implantation:
-
Culture human breast cancer cells (e.g., MDA-MB-231) under standard conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Inject 1 x 10^6 to 5 x 10^6 cells subcutaneously or into the mammary fat pad of female mice.
-
Monitor tumor growth regularly using calipers.
-
-
This compound Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Prepare this compound solution in sterile saline.
-
Administer this compound subcutaneously at doses ranging from 0.1 to 1 mg/kg/day.[1]
-
Administer vehicle (sterile saline) to the control group.
-
-
Monitoring and Endpoints:
2. Pharmacokinetic Study
-
Animal Model: CD-1 mice.[5]
-
This compound Administration:
-
Administer a single subcutaneous injection of this compound at a defined dose (e.g., 2 mg/kg).[5]
-
-
Sample Collection:
-
Collect blood samples from the tail vein at various time points (e.g., 0, 2, 5, 10, 30, 60, 120, and 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).[4]
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Quantify this compound concentrations in plasma using a sensitive method such as liquid chromatography-mass spectrometry (LC-MS).[5]
-
Diagrams
Caption: Mechanism of this compound action.
Caption: In vivo anti-tumor experimental workflow.
B. Allogeneic Antibody-Mediated Responses
Application Notes
Introduction: In the context of immunology and transplantation, "allo-" refers to genetically dissimilar individuals of the same species. An allogeneic immune response occurs when the immune system of a recipient recognizes and targets cells or tissues from a genetically different donor. This is a critical consideration in organ and tissue transplantation, leading to graft rejection.[6][7] Antibody-mediated rejection (AMR) is a major barrier to long-term transplant success and is driven by the production of alloantibodies by B cells.[6][7] Mouse models are instrumental in studying the mechanisms of AMR and for developing novel therapeutic strategies.[6][7]
Key Concepts:
-
Alloantigens: Antigens that differ between individuals of the same species, primarily Major Histocompatibility Complex (MHC) molecules.
-
Alloantibodies: Antibodies produced by the recipient that target donor alloantigens.
-
Allograft: A transplant of tissue or an organ from a donor to a genetically dissimilar recipient of the same species.
Experimental Protocols
1. Induction of Alloantibody Production
This protocol is used to generate alloserum (serum containing alloantibodies) for use in passive transfer studies or to study the primary immune response.
-
Animal Models: Use MHC-disparate mouse strains (e.g., C57BL/6 donor and BALB/c recipient).
-
Immunization:
-
Alloserum Collection:
-
Collect blood from the recipient mice at various time points after immunization (peak alloantibody titers are typically observed between days 14-42).[7]
-
Allow the blood to clot and centrifuge to separate the serum.
-
Store the alloserum at -80°C.
-
2. Alloserum Transfer Model to Study AMR
This model is used to investigate the direct effects of alloantibodies on an allograft, bypassing the initial sensitization phase.
-
Animal Models:
-
Donor and Recipient: Select appropriate donor and recipient strains for the specific organ or tissue to be transplanted.
-
Recipient Pre-treatment: Immune-incompetent recipients (e.g., RAG-deficient mice) are often used to isolate the effects of the transferred antibodies.[7] In some models, depletion of specific immune cell populations (e.g., CD8+ T cells) may be necessary.[7]
-
-
Transplantation:
-
Perform the desired allogeneic transplant (e.g., skin, heart, or islet transplant).
-
-
Alloserum Administration:
-
Administer a defined volume of the previously generated alloserum to the transplant recipient, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
-
Monitoring and Endpoints:
-
Graft Survival: Monitor the viability and function of the allograft daily.[7]
-
Histopathology: Collect the graft at the time of rejection or at a defined endpoint for histological analysis to assess for features of AMR (e.g., C4d deposition, endothelial cell swelling, and inflammation).[7]
-
Alloantibody Titer: Measure the level of donor-specific antibodies in the recipient's serum using techniques like flow cytometry or ELISA.[7]
-
Quantitative Data Summary
While specific quantitative data for allogeneic responses is highly dependent on the mouse strains, type of allograft, and experimental conditions, the following table outlines key parameters that are typically quantified.
| Parameter | Method of Quantification | Typical Readout |
| Alloantibody Titer | Flow Cytometry Crossmatch, ELISA | Mean Fluorescence Intensity (MFI), Titer Dilution |
| Graft Survival | Daily Monitoring | Median Survival Time (MST) in days |
| Graft Infiltrating Cells | Immunohistochemistry, Flow Cytometry | Number of positive cells per high-power field, Percentage of specific immune cell populations |
| Complement Deposition (e.g., C4d) | Immunohistochemistry/Immunofluorescence | Staining intensity and distribution |
Diagrams
Caption: Workflow of an allogeneic antibody response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The designer leptin antagonist peptide this compound compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mouse Models and Experimental Protocols to Study Alloantibody-Mediated Transplant Rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Models and Experimental Protocols to Study Alloantibody‐Mediated Transplant Rejection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Allo-aca in Ophthalmic Neoangiogenesis Models
References
- 1. Designer Leptin Receptor Antagonist this compound Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Designer Leptin Receptor Antagonist this compound Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Designer Leptin Receptor Antagonist this compound Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models [frontiersin.org]
Application Notes and Protocols for Subcutaneous Allo-Aca Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the subcutaneous administration of Allo-Aca, a leptin receptor antagonist, in mouse models. The information is compiled from preclinical studies investigating its role in oncology and other therapeutic areas.
Mechanism of Action
This compound is a peptidomimetic that acts as a potent and specific antagonist of the leptin receptor (ObR). By binding to ObR, this compound blocks the downstream signaling cascades induced by leptin. This inhibition includes key pathways involved in cell proliferation, survival, and angiogenesis, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK), and the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathways.[1]
Quantitative Data Summary
The following tables summarize the reported subcutaneous dosages of this compound and their observed effects in various mouse models.
Table 1: this compound Dosage and Efficacy in a Triple-Negative Breast Cancer Mouse Model
| Dosage (mg/kg/day) | Mouse Model | Administration Route | Frequency | Outcome | Reference |
| 0.1 | MDA-MB-231 orthotopic xenograft | Subcutaneous | Daily | Extended average survival from 15.4 days to 24 days. | [2] |
| 1 | MDA-MB-231 orthotopic xenograft | Subcutaneous | Daily | Extended average survival from 15.4 days to 28.1 days. | [2] |
Table 2: Pharmacokinetic and Other In Vivo Studies of this compound
| Dosage (mg/kg) | Mouse Strain | Administration Route | Vehicle | Study Type | Key Findings | Reference |
| 2 | CD-1 | Subcutaneous | Sterile Saline | Pharmacokinetics | Cmax of 8.9 µg/mL at 5 minutes post-injection. |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
This protocol describes the preparation of this compound solution for subcutaneous administration in mice, based on methods used in published preclinical studies.
Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
0.22 µm sterile syringe filter
Procedure:
-
Reconstitution of this compound:
-
Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in sterile saline to create a stock solution. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile saline.
-
Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
-
Preparation of Working Solution:
-
Based on the desired final dosage and an injection volume of approximately 100-200 µL per mouse, calculate the required concentration of the working solution.
-
For a 2 mg/kg dose in a 20 g mouse, the total dose is 40 µg. To administer this in 200 µL, the working solution concentration should be 0.2 mg/mL.
-
Dilute the stock solution with sterile saline to achieve the final desired concentration. For instance, to make a 0.2 mg/mL working solution from a 1 mg/mL stock, mix 200 µL of the stock solution with 800 µL of sterile saline.
-
-
Sterilization:
-
Draw the final working solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile microcentrifuge tube to ensure its sterility before injection.
-
-
Storage:
-
It is recommended to prepare the solution fresh for each set of injections.
-
If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours. For longer-term storage of stock solutions, refer to the manufacturer's instructions, which may include storage at -20°C or -80°C.[2]
-
Protocol 2: Subcutaneous Administration of this compound in Mice
This protocol provides a step-by-step guide for the subcutaneous injection of this compound in mice.
Materials:
-
Prepared this compound working solution
-
Sterile syringes (e.g., 1 mL) with appropriate needles (25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol wipes
-
Sharps container
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to ensure both the animal's and the researcher's safety. This can be done manually by scruffing the mouse or by using a restraint device.
-
-
Site Preparation:
-
The subcutaneous injection is typically administered in the loose skin over the back, between the shoulder blades.
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
-
Injection:
-
Gently lift the skin to form a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the spine. Be careful not to puncture through the other side of the skin fold.
-
Slightly pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood enters the syringe, withdraw the needle and select a new injection site.
-
Slowly and steadily depress the plunger to inject the this compound solution. A small bleb or lump should form under the skin.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
For studies involving daily injections, it is advisable to alternate the injection site to minimize local irritation.
-
Visualizations
This compound Mechanism of Action: Inhibition of Leptin Receptor Signaling
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity is a significant risk factor for the development of hypertension and subsequent cardiovascular complications. The adipocyte-derived hormone leptin plays a crucial role in this process. While central leptin signaling is associated with metabolic benefits, peripheral leptin action can contribute to increased blood pressure. Allo-aca is a potent and specific peptidomimetic antagonist of the leptin receptor (ObR).[1] By blocking leptin signaling, this compound provides a valuable tool to investigate the mechanisms underlying obesity-related hypertension and to explore potential therapeutic strategies. These application notes provide detailed protocols for utilizing this compound in preclinical research models of obesity-related hypertension.
Mechanism of Action
This compound is a nine-residue peptidomimetic that acts as a competitive antagonist at the leptin receptor.[2] In the context of obesity, where circulating leptin levels are often elevated, peripheral leptin resistance to metabolic effects is common. However, the hypertensive effects of leptin may be preserved. This compound blocks the binding of leptin to its receptor, thereby inhibiting downstream signaling pathways that contribute to increased blood pressure.[2]
Data Presentation
The following tables summarize the quantitative effects of this compound in a preclinical model of obesity-related hypertension, the New Zealand Obese (NZO) mouse.
Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in NZO Mice [2][3]
| Treatment Group | Duration | Phase | Baseline MAP (mmHg) | Post-treatment MAP (mmHg) | Change in MAP (mmHg) |
| This compound (0.2 mg/kg, s.c., 2x/day) | 8 days | Light Phase | 134.9 ± 3.1 | 124.9 ± 5.7 | -10.0 |
| This compound (0.2 mg/kg, s.c., 2x/day) | 8 days | Dark Phase | 137.5 ± 3.0 | 127.9 ± 5.5 | -9.6 |
| Control Peptide (Gly11) | 8 days | Light Phase | 134.9 ± 3.1 | No significant change | - |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Systolic Blood Pressure (SBP) and Diastolic Blood Pressure (DBP) in NZO Mice [4][5]
| Treatment Group | Duration | Phase | Baseline SBP (mmHg) | Post-treatment SBP (mmHg) | Baseline DBP (mmHg) | Post-treatment DBP (mmHg) |
| This compound (0.2 mg/kg, s.c., 2x/day) | 8 days | Light Phase | Not specified | Reduced | Not specified | No significant change |
| This compound (0.2 mg/kg, s.c., 2x/day) | 8 days | Dark Phase | Not specified | Reduced | Not specified | No significant change |
Table 3: Effect of this compound on Other Metabolic Parameters in NZO Mice [2][3][6]
| Parameter | Treatment Group | Duration | Baseline | Post-treatment |
| Body Weight (g) | This compound (0.2 mg/kg) | 8 days | 42.4 ± 1.7 | No significant change |
| Body Weight (g) | Control Peptide (Gly11) | 8 days | 45.6 ± 0.6 | No significant change |
| Food Intake | This compound (0.2 mg/kg) | 8 days | No significant change | No significant change |
| Plasma Leptin Levels | This compound (0.2 mg/kg) | 8 days | No significant change | No significant change |
Data are presented as mean ± SEM.
Experimental Protocols
Animal Model
The New Zealand Obese (NZO) mouse is a suitable model of polygenic obesity, hyperleptinemia, and hypertension.[2][3]
-
Species: Mus musculus
-
Strain: New Zealand Obese (NZO)
-
Age: 12-13 weeks
-
Sex: Male
-
Housing: Single housing in a controlled environment (12:12-h light-dark cycle, 22-24°C).
-
Diet: Standard chow and water ad libitum.
This compound Administration Protocol
This protocol is for the subcutaneous administration of this compound to investigate its effects on blood pressure.
Materials:
-
This compound peptide
-
Sterile saline (0.9% NaCl)
-
Insulin syringes (28-30 gauge)
Procedure:
-
Reconstitution: Reconstitute this compound powder in sterile saline to the desired stock concentration. For example, to prepare a 0.2 mg/mL solution, dissolve 1 mg of this compound in 5 mL of sterile saline. Store the stock solution at -20°C.[7]
-
Dosage Calculation: Calculate the injection volume based on the animal's body weight and the desired dose. For a 0.2 mg/kg dose in a 40 g mouse, the required dose is 0.008 mg. Using a 0.2 mg/mL stock solution, the injection volume would be 40 µL.
-
Administration:
-
Gently restrain the mouse.
-
Lift the skin on the back of the neck to form a tent.
-
Insert the needle of the insulin syringe into the subcutaneous space.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently massage the injection site.
-
-
Dosing Schedule: Administer this compound subcutaneously twice daily (e.g., at 10 AM and 6 PM) for the duration of the study (e.g., 8 consecutive days).[3] A control group should receive injections of a control peptide (e.g., Gly11) or vehicle (sterile saline) following the same schedule.[2][3]
Telemetric Blood Pressure Monitoring Protocol
Continuous blood pressure monitoring in conscious, freely moving mice is the gold standard for cardiovascular studies.[4]
Materials:
-
Telemetry transmitter (e.g., PA-C10 from DSI)
-
Surgical instruments
-
Anesthesia (e.g., pentobarbital)
-
Analgesics (e.g., buprenorphine)
-
Telemetry receiver and data acquisition system
Procedure:
-
Transmitter Implantation (Carotid Artery Approach): [2][8]
-
Anesthetize the mouse (e.g., pentobarbital, 50 mg/kg, IP).[2]
-
Shave and disinfect the ventral neck and upper dorsum.[2]
-
Make a midline incision in the skin of the neck.
-
Create a subcutaneous tunnel from the ventral neck to the upper dorsum.
-
Pass the catheter of the sterilized transmitter through the tunnel, leaving the transmitter body in the dorsal subcutaneous space.[2]
-
Isolate the left carotid artery.[2]
-
Ligate the distal end of the artery and place temporary ligatures proximally.
-
Make a small incision in the artery and insert the catheter, advancing it towards the aortic arch.[4]
-
Secure the catheter in place with sutures.
-
Close the skin incision.
-
-
Post-operative Care:
-
Data Acquisition:
-
House the mouse in a cage placed on a telemetry receiver.
-
Record blood pressure and heart rate continuously. Data can be collected for a baseline period (e.g., 48 hours) before this compound administration and throughout the treatment period.[3]
-
Plasma Leptin Measurement Protocol (ELISA)
This protocol outlines the general steps for measuring plasma leptin levels using a commercially available ELISA kit.
Materials:
-
Mouse Leptin ELISA kit (e.g., from Thermo Fisher Scientific, Abcam, or Crystal Chem)[9][10][11]
-
Blood collection tubes (with EDTA)
-
Microplate reader
Procedure:
-
Blood Collection:
-
Collect blood from the mice at the end of the study period. A 6-hour food deprivation period prior to collection may be considered.[2]
-
Collect blood into tubes containing an anticoagulant (EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 3500 rpm for 15 minutes at 4°C.[2]
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
-
ELISA Assay:
-
Follow the specific instructions provided with the chosen mouse leptin ELISA kit.[9][10][11]
-
Typically, the protocol involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for color development.
-
Measure the absorbance using a microplate reader and calculate the leptin concentration based on the standard curve.
-
Visualizations
Signaling Pathway
Caption: this compound competitively blocks leptin binding to its receptor, inhibiting downstream signaling pathways that contribute to hypertension.
Experimental Workflow
Caption: Workflow for investigating the effects of this compound on obesity-related hypertension in NZO mice.
References
- 1. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 2. mmpc.org [mmpc.org]
- 3. Leptin Receptor Blockade Attenuates Hypertension, but Does Not Affect Ventilatory Response to Hypoxia in a Model of Polygenic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. Mouse Leptin ELISA Kit (KMC2281) - Invitrogen [thermofisher.com]
- 10. Mouse Leptin ELISA Kit (ab199082) | Abcam [abcam.com]
- 11. Mouse Leptin ELISA Kits, Leptin Assay | Crystal Chem [crystalchem.com]
Application Notes and Protocols: Allo-aca Treatment of MDA-MB-231 Xenografts
These application notes provide a comprehensive overview and detailed protocols for investigating the efficacy of Allo-aca, a leptin receptor antagonist, in a preclinical model of triple-negative breast cancer using MDA-MB-231 xenografts. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Triple-negative breast cancer (TNBC) is an aggressive subtype with limited targeted therapeutic options. The MDA-MB-231 cell line is a widely used model for TNBC research. Leptin, an adipokine, has been implicated in breast cancer progression through its interaction with the leptin receptor (ObR), which is often overexpressed in breast cancer cells. This compound is a peptidomimetic antagonist of the leptin receptor that blocks leptin signaling.[1] This document outlines the in vivo protocol for evaluating the anti-neoplastic activity of this compound in an MDA-MB-231 xenograft mouse model.
Data Presentation
The following table summarizes the expected quantitative outcomes of this compound treatment on MDA-MB-231 xenografts based on available preclinical data.
| Parameter | Control Group (Vehicle) | This compound (0.1 mg/kg/day) | This compound (1 mg/kg/day) |
| Average Survival Time | ~15.4 days | ~24 days | ~28.1 days[1] |
| Tumor Growth | Rapid Progression | Significant Inhibition | Potent Inhibition |
| Metastasis | Potential for lung/lymph node metastasis | Reduced Incidence | Markedly Reduced Incidence |
Signaling Pathway
This compound exerts its anti-tumor effects by blocking the leptin-induced signaling cascade. Leptin binding to its receptor (ObR) typically activates several downstream pathways, including JAK/STAT, MAPK/ERK, and PI3K/AKT, which promote cell proliferation, survival, and migration.[2][3] this compound, by competitively inhibiting this binding, attenuates these pro-tumorigenic signals.
Caption: this compound inhibits leptin-induced signaling pathways.
Experimental Workflow
The overall experimental workflow for assessing the efficacy of this compound in an MDA-MB-231 xenograft model is depicted below.
Caption: Experimental workflow for this compound treatment of xenografts.
Experimental Protocols
MDA-MB-231 Cell Culture
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Culture Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
Animal Model
-
Species: Female immunodeficient mice (e.g., BALB/c nude or CD-1 nude), 6-8 weeks of age.[4]
-
Acclimatization: Allow mice to acclimate for at least one week in a sterile, pathogen-free environment with ad libitum access to food and water.[4]
-
Ethical Considerations: All animal procedures must be approved by the institution's Animal Care and Use Committee and follow established guidelines.[5]
MDA-MB-231 Xenograft Implantation (Orthotopic)
-
Cell Preparation:
-
Harvest MDA-MB-231 cells during the logarithmic growth phase.
-
Wash cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend cells to a final concentration of 2.5 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel.[6][7] Keep the cell suspension on ice.
-
-
Anesthesia and Surgical Preparation:
-
Injection:
-
Make a small incision to expose the mammary fat pad.
-
Using a pre-chilled insulin syringe, inject 100 µL of the cell suspension (containing 2.5 million cells) into the fat pad.[5]
-
Close the incision with surgical clips or sutures.
-
Monitor the animal until it has fully recovered from anesthesia.
-
This compound Treatment Protocol
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor formation approximately 7-10 days post-implantation.
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Group Randomization:
-
Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Preparation and Administration:
-
Reconstitute this compound in a sterile vehicle (e.g., sterile water or PBS).
-
Administer this compound daily via subcutaneous injection at the desired doses (e.g., 0.1 mg/kg and 1 mg/kg).[1]
-
The control group should receive daily subcutaneous injections of the vehicle alone.
-
-
Endpoint:
-
Continue treatment and monitoring until tumors in the control group reach the maximum allowed size as per institutional guidelines, or until a predetermined study endpoint.
-
Monitor animal health and body weight throughout the study.
-
At the study endpoint, euthanize the mice and harvest the tumors for further analysis.
-
Post-Mortem Analysis
-
Immunohistochemistry (IHC):
-
Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.
-
Section the paraffin blocks and mount on slides.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate with primary antibodies against markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), or signaling pathway components (e.g., phosphorylated STAT3).
-
Incubate with a suitable secondary antibody and visualize with a chromogenic substrate.
-
Counterstain with hematoxylin.
-
-
Western Blot:
-
Homogenize a portion of the fresh-frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against proteins in the leptin signaling pathway (e.g., p-JAK2, p-STAT3, p-AKT) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel leptin antagonist peptide inhibits breast cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of MDA‐MB‐231 xenograft tumors [bio-protocol.org]
- 5. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Allo-aca in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allo-aca is a potent and specific synthetic peptide antagonist of the leptin receptor (ObR).[1][2] As a peptidomimetic of leptin, this compound effectively blocks leptin-induced signaling pathways in various in vitro and in vivo models, making it a valuable tool for studying the roles of leptin in physiological and pathological processes, including cancer and angiogenesis.[1][3][4] These application notes provide detailed protocols for the dissolution and preparation of this compound for use in cell culture experiments.
Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C48H75N13O15 | [2][5] |
| Molecular Weight | 1074.19 g/mol | [2][5] |
| Sequence | H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH2 | [4][6] |
| Purity | ≥99% | [7] |
| Appearance | Lyophilized powder |
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its biological activity.
| Solvent | Solubility | Special Instructions | Reference |
| DMSO | 50 mg/mL (46.55 mM) | Requires sonication. Use freshly opened, anhydrous DMSO as it is hygroscopic. | [1][5] |
| Water | 50 mg/mL (46.55 mM) | Requires sonication. | [1][2][5] |
Storage of Stock Solutions:
-
-80°C: Up to 6 months.
-
-20°C: Up to 1 month.
It is recommended to store this compound in sealed containers, protected from moisture.[1]
Mechanism of Action and Signaling Pathways
This compound functions by binding to the leptin receptor and inhibiting the downstream signaling cascades typically activated by leptin. This antagonistic activity has been shown to impact several key cellular pathways involved in cell proliferation, migration, and survival.
The primary signaling pathways inhibited by this compound include:
-
JAK/STAT3 Pathway: Inhibition of leptin-induced STAT3 phosphorylation is a key mechanism.[3]
-
MAPK/ERK1/2 Pathway: this compound can reduce the phosphorylation of ERK1/2.[3][6]
-
PI3K/AKT Pathway: The activation of AKT, a crucial survival signal, is also attenuated by this compound.[3]
Figure 1: this compound's mechanism of action, blocking leptin-induced signaling pathways.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, which can be further diluted to working concentrations.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound (MW: 1074.19 g/mol ), add 93.09 µL of DMSO.[5]
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
Sonicate the solution for 10-15 minutes in a water bath sonicator to ensure complete dissolution.[1][5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. Note: It is crucial to perform dilutions in a stepwise manner to ensure accuracy, especially for picomolar and nanomolar concentrations.
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Gently mix the final working solution before adding it to your cell cultures.
Figure 2: Workflow for the preparation and use of this compound in cell culture experiments.
In Vitro Applications and Recommended Concentrations
This compound has been utilized in a variety of in vitro assays to study its antagonistic effects on leptin-mediated cellular responses. The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. Below are some reported effective concentrations for different cell lines.
| Cell Line | Assay | Effective Concentration | Outcome | Reference |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Proliferation Assay | 50 pM | Inhibition of leptin-induced proliferation. | [1][5] |
| MCF-7 (Estrogen-Receptor Positive Breast Cancer) | Proliferation Assay | IC50 of 200 pM | Inhibition of leptin-induced proliferation. | [1][5] |
| RF/6A (Retinal Endothelial Cells) | Proliferation, Chemotaxis, and Chemokinesis Assays | 100 - 250 nmol/L | Reduction of VEGF-induced proliferation and migration. | [6] |
| BCE (Corneal Endothelial Cells) | Proliferation Assay | 100 - 250 nmol/L | Reduction of VEGF-induced proliferation. | [6] |
| K-562 (Chronic Myeloid Leukemia) | Proliferation Assay | Picomolar range | Retained anti-proliferative activity. | [8] |
Important Considerations
-
Vehicle Control: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
-
Hygroscopic Nature of DMSO: Use fresh, high-quality, anhydrous DMSO for preparing stock solutions as DMSO is hygroscopic and absorbed water can affect the solubility and stability of the peptide.[1]
-
Aqueous Stock Solutions: If water is used as the solvent for the stock solution, it is recommended to sterile filter the solution through a 0.22 µm filter before use and storage.[1]
-
Peptide Stability: this compound has a relatively short half-life in serum (decomposes within 30 minutes in human serum).[8][9] This should be considered in the experimental design, particularly for long-term culture experiments.
-
Cell Line Specificity: The expression levels of the leptin receptor can vary significantly between different cell lines. It is advisable to confirm ObR expression in your cell line of interest before conducting experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leptin-Activity Modulators and Their Potential Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Frontiers | Designer Leptin Receptor Antagonist this compound Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models [frontiersin.org]
- 7. biocompare.com [biocompare.com]
- 8. The designer leptin antagonist peptide this compound compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Allo-aca
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design for studies involving Allo-aca, a potent and specific peptidomimetic antagonist of the leptin receptor (ObR). This compound blocks leptin signaling and has demonstrated anti-neoplastic and other biological activities in various preclinical models.[1] This document outlines the mechanism of action, key signaling pathways, detailed experimental protocols, and data presentation guidelines to facilitate the planning and execution of in vivo studies with this compound.
Mechanism of Action
This compound is a synthetic peptide designed to competitively inhibit the binding of leptin to its receptor, ObR. By blocking this interaction, this compound effectively antagonizes the downstream signaling cascades initiated by leptin. This inhibition has been shown to impact cellular processes such as proliferation, angiogenesis, and migration, which are often dysregulated in diseases like cancer.[2][3][4][5] An analog of this compound, d-Ser, has been developed to limit blood-brain barrier penetration, thereby reducing central nervous system effects like weight gain while retaining peripheral anti-neoplastic activity.[3]
Key Signaling Pathways Affected by this compound
Leptin binding to the long-form of its receptor (ObRb) triggers several key intracellular signaling pathways. This compound, by preventing this initial step, leads to the downregulation of these pathways. The primary signaling cascades affected are:
-
JAK/STAT Pathway: Upon leptin binding, Janus kinase 2 (JAK2) is activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 then translocates to the nucleus to regulate the transcription of target genes involved in cell survival and proliferation.
-
PI3K/AKT Pathway: Leptin signaling also activates Phosphatidylinositol 3-kinase (PI3K), which in turn activates AKT (Protein Kinase B). This pathway is crucial for cell growth, survival, and metabolism.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another downstream target of leptin signaling, playing a role in cell proliferation and differentiation.
The inhibition of these pathways by this compound has been demonstrated to reduce the expression of downstream targets like Cyclin D1, a key regulator of the cell cycle.[3][6]
Leptin Receptor Signaling Pathway
Caption: Leptin receptor signaling cascade and points of inhibition by this compound.
Data Presentation
Quantitative data from in vivo studies should be summarized in clearly structured tables to allow for easy comparison between treatment groups. Key parameters to include are:
-
Tumor Growth Inhibition: Tumor volume and weight at specified time points.
-
Survival Analysis: Median and overall survival rates.
-
Pharmacokinetic Parameters: Half-life, Cmax, and bioavailability of this compound and its analogs.
-
Biomarker Modulation: Changes in the expression or phosphorylation levels of key signaling proteins.
Table 1: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Administration Route | Average Survival Time (days) | Increase in Survival (%) |
| Control (Vehicle) | - | Subcutaneous | 15.4 | - |
| This compound | 0.1 | Subcutaneous | 24.0 | 55.8 |
| This compound | 1.0 | Subcutaneous | 28.1 | 82.5 |
| Data from an MDA-MB-231 orthotopic mouse xenograft model.[1] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Choroidal Neovascularization
| Treatment Group | Dose (per eye) | Reduction in Lesion Size (%) | p-value |
| Vehicle Control | - | - | - |
| This compound | 5 µg | ~30 | < 0.05 |
| Anti-VEGF Antibody | 1 µg | ~35 | < 0.01 |
| Data from a laser-induced choroidal neovascularization model.[7] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Biological System |
| Serum Half-life | < 30 minutes | Human Serum |
| Plasma Half-life | < 30 minutes | Mouse Plasma |
| Cmax (at 5 min) | 8.9 µg/mL | Mouse Plasma |
| Receptor Binding Half-time | 2 hours | Human Leptin Receptor |
| Receptor Deactivation Time | 6-8 hours | Human Leptin Receptor |
| Data compiled from pharmacokinetic studies.[8][9] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Human Breast Cancer Xenograft Mouse Model
This protocol is adapted from studies investigating the in vivo efficacy of leptin receptor antagonists in breast cancer.[2][5]
1. Cell Culture and Animal Model:
- Human breast cancer cell lines (e.g., MDA-MB-231 for triple-negative, MCF-7 for ER-positive) are cultured in appropriate media.
- Female immunodeficient mice (e.g., athymic nude or SCID) of 4-6 weeks of age are used.
2. Tumor Cell Implantation:
- Harvest cancer cells during their exponential growth phase.
- Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel (1:1 v/v).
- Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank or orthotopically into the mammary fat pad of each mouse.
3. Treatment Protocol:
- Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
- Prepare this compound for injection by dissolving it in a sterile vehicle (e.g., saline).
- Administer this compound subcutaneously at doses of 0.1 mg/kg/day and 1.0 mg/kg/day. The control group receives vehicle injections.
- Continue treatment for a predefined period (e.g., 28-38 days).
4. Data Collection and Analysis:
- Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (width² x length)/2.
- Monitor body weight and overall health of the animals regularly.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting for signaling proteins).
- For survival studies, monitor animals until a predetermined endpoint (e.g., tumor volume reaches a specific size or signs of morbidity).
5. Biomarker Analysis:
- Homogenize a portion of the excised tumor tissue to extract proteins.
- Perform Western blot analysis to assess the phosphorylation status of key signaling proteins such as STAT3, AKT, and ERK to confirm target engagement by this compound.
Experimental Workflow for a Xenograft Study
Caption: Workflow for an in vivo xenograft study of this compound.
Protocol 2: Pharmacokinetic Study of this compound in Mice
This protocol is based on general procedures for determining the pharmacokinetic properties of peptide-based drugs.[8]
1. Animal Model and Dosing:
- Use healthy adult mice (e.g., C57BL/6) of a specific age and weight range.
- Administer a single subcutaneous dose of this compound (e.g., 1 mg/kg).
2. Sample Collection:
- Collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus) at multiple time points post-injection (e.g., 5, 15, 30, 60, 120, and 240 minutes).
- Process the blood to obtain plasma and store it at -80°C until analysis.
3. Bioanalysis:
- Develop and validate a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of this compound in the plasma samples.
4. Pharmacokinetic Analysis:
- Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
- Half-life (t½)
- Maximum concentration (Cmax)
- Time to maximum concentration (Tmax)
- Area under the curve (AUC)
Logical Relationship of this compound's Therapeutic Action
Caption: Logical flow of this compound's therapeutic action from administration to outcome.
Conclusion
These application notes and protocols provide a framework for conducting robust and reproducible in vivo studies with the leptin receptor antagonist this compound. Adherence to detailed methodologies and systematic data presentation will be crucial for advancing the understanding of this compound's therapeutic potential and for the development of novel treatments targeting the leptin signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel leptin antagonist peptide inhibits breast cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel leptin antagonist peptide inhibits breast cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Designer Leptin Receptor Antagonist this compound Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The designer leptin antagonist peptide this compound compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leptin Receptor Blockade Attenuates Hypertension, but Does Not Affect Ventilatory Response to Hypoxia in a Model of Polygenic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Allosteric Acetyl-CoA Carboxylase (Allo-aca) Efficacy In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[1][2] There are two main isoforms in mammals, ACC1 and ACC2, which are attractive therapeutic targets for metabolic diseases such as obesity, diabetes, and cancer.[3][4] Allosteric inhibitors of ACC (Allo-aca) offer a promising strategy for modulating the activity of these enzymes. This document provides detailed application notes and protocols for various in vitro techniques to measure the efficacy of this compound inhibitors.
Key In Vitro Assays for this compound Efficacy
Several in vitro methods are available to assess the inhibitory potential of this compound compounds. These assays can be broadly categorized as follows:
-
Radiometric Assays: Directly measure the incorporation of a radiolabeled substrate into the product.
-
Spectrophotometric Assays: Measure changes in absorbance resulting from the enzymatic reaction or a coupled reaction.
-
Luminescence-Based Assays: Quantify ATP consumption during the carboxylation reaction.
-
LC-MS/MS-Based Assays: Directly measure the formation of the product, malonyl-CoA, with high specificity and sensitivity.
The choice of assay depends on factors such as the required throughput, sensitivity, and the availability of specific reagents and instrumentation.
Data Presentation: Efficacy of Allosteric ACC Inhibitors
The following table summarizes the in vitro efficacy (IC50 values) of several well-characterized allosteric ACC inhibitors against human ACC1 and ACC2 isoforms.
| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Assay Type | Reference |
| ND-646 | 3.5 | 4.1 | Cell-free enzymatic assay | [3] |
| ND-630 (Firsocostat) | 2.1 | 6.1 | Cell-free enzymatic assay | [4] |
| PF-05175157 | 27 | 33 | Cell-free enzymatic assay | [4] |
| MK-4074 | ~3 | ~3 | High-throughput screen | [4] |
| A-908292 | >30,000 | 38 | Cell-free enzymatic assay | [4] |
| ND-608 | 4,790 | 6,540 | Cell-free enzymatic assay | [3] |
Signaling Pathway: AMPK Regulation of ACC
Allosteric regulation of ACC is intricately linked to its phosphorylation state, primarily by AMP-activated protein kinase (AMPK). AMPK is a key energy sensor that, when activated by high AMP/ATP ratios, phosphorylates ACC at specific serine residues (Ser79 on ACC1 and Ser212 on ACC2 in humans), leading to its inhibition.[1][2] Understanding this pathway is crucial for interpreting the mechanism of action of this compound inhibitors, which often bind to sites that are sensitive to the conformational changes induced by phosphorylation.
Experimental Protocols
Radiometric [¹⁴C]Bicarbonate Incorporation Assay
This assay directly measures the enzymatic activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.[5]
Experimental Workflow
Protocol
-
Prepare the Reaction Buffer: 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 20 mM Potassium Citrate, and 2 mM DTT.
-
Prepare the Reaction Mix: In a microcentrifuge tube, combine the following reagents to the indicated final concentrations:
-
Reaction Buffer
-
2 mM ATP
-
0.5 mM Acetyl-CoA
-
5 mM [¹⁴C]NaHCO₃ (specific activity ~50-60 mCi/mmol)
-
Varying concentrations of the this compound inhibitor (or DMSO for control)
-
-
Initiate the Reaction: Add purified recombinant human ACC1 or ACC2 enzyme to the reaction mix to a final concentration of 5-10 nM.
-
Incubation: Incubate the reaction mixture at 37°C for 10-20 minutes.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of 1 M HCl.
-
Evaporation: Dry the samples in a fume hood or with a gentle stream of air to remove unincorporated [¹⁴C]CO₂.
-
Quantification: Resuspend the dried residue in a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Spectrophotometric Malachite Green Phosphate Assay
This assay indirectly measures ACC activity by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP during the carboxylation reaction.[2][6]
Experimental Workflow
Protocol
-
Prepare the Reaction Buffer: 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 20 mM Potassium Citrate, and 2 mM DTT.
-
Prepare the Reaction Mix: In a 96-well plate, add the following to each well to the indicated final concentrations:
-
Reaction Buffer
-
0.5 mM ATP
-
0.5 mM Acetyl-CoA
-
20 mM NaHCO₃
-
Varying concentrations of the this compound inhibitor (or DMSO for control)
-
-
Initiate the Reaction: Add purified ACC enzyme (5-10 nM final concentration) to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Color Development: Add Malachite Green reagent to each well according to the manufacturer's instructions. This reagent typically contains malachite green, ammonium molybdate, and a stabilizing agent.
-
Incubation: Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measurement: Measure the absorbance at a wavelength between 620 and 650 nm using a microplate reader.
-
Data Analysis: Generate a phosphate standard curve to determine the amount of Pi produced in each reaction. Calculate the percentage of inhibition and IC50 values.
Luminescence-Based ADP-Glo™ Kinase Assay
This commercial assay measures ACC activity by quantifying the amount of ADP produced in the reaction. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a luciferase-based reaction to generate a luminescent signal.[7][8]
Experimental Workflow
Protocol
-
Perform the ACC Reaction: In a white, opaque 96-well or 384-well plate, set up the ACC reaction as described in the Malachite Green assay protocol (Steps 1-4), but with a lower ATP concentration (e.g., 10-50 µM) to ensure a robust signal window.
-
Stop Reaction and Deplete ATP: After the desired incubation time (e.g., 30-60 minutes at 37°C), add ADP-Glo™ Reagent to each well. This reagent contains apyrase, which hydrolyzes the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent contains ADP-dependent kinase, which converts ADP to ATP, and a luciferase/luciferin mixture that generates light in the presence of ATP. Incubate for 30-60 minutes at room temperature.[9]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which is directly related to ACC activity. Calculate the percentage of inhibition and IC50 values.
LC-MS/MS-Based Malonyl-CoA Quantification Assay
This highly sensitive and specific method directly measures the formation of malonyl-CoA. It is considered a gold-standard method for quantifying ACC activity.[9][10]
Experimental Workflow
Protocol
-
Perform the ACC Reaction: Set up the ACC reaction as described in the previous protocols.
-
Sample Preparation:
-
Stop the reaction by adding a cold quenching solution, such as 0.6 M perchloric acid or acetonitrile.
-
Incubate on ice to allow for protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
-
UPLC-MS/MS Analysis:
-
Chromatography: Inject the supernatant onto a reverse-phase UPLC column (e.g., C18). Use a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., tributylamine) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transition for malonyl-CoA (e.g., m/z 852 -> m/z 347).
-
-
Data Analysis: Quantify the amount of malonyl-CoA in each sample by comparing the peak area to a standard curve generated with known concentrations of malonyl-CoA. Calculate the percentage of inhibition and IC50 values.
Conclusion
The in vitro assays described in these application notes provide a robust toolkit for researchers, scientists, and drug development professionals to evaluate the efficacy of allosteric ACC inhibitors. The choice of a specific assay will depend on the specific research question, available resources, and desired throughput. By employing these detailed protocols, researchers can obtain reliable and reproducible data to advance the development of novel therapeutics targeting acetyl-CoA carboxylase.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. en.panomix.com [en.panomix.com]
- 7. AMPK-Mediated Regulation of Lipid Metabolism by Phosphorylation [jstage.jst.go.jp]
- 8. ahajournals.org [ahajournals.org]
- 9. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Troubleshooting & Optimization
Allo-aca short serum half-life and experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allo-aca, a potent leptin receptor antagonist. The content focuses on challenges related to its short serum half-life and provides guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a designer peptidomimetic that functions as a potent and specific antagonist of the leptin receptor (ObR).[1][2][3] It blocks leptin from binding to its receptor, thereby inhibiting downstream signaling pathways such as JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT.[4] Despite its short time in circulation, it exhibits remarkable in vivo activity due to its exceptionally tight and prolonged binding to the leptin receptor.[5][6]
Q2: Why is the serum half-life of this compound so short?
This compound is a peptide, and like many therapeutic peptides, it is susceptible to rapid degradation by proteases in the bloodstream. In pooled human serum, this compound decomposes in under 30 minutes.[5][7] Pharmacokinetic studies in mice have shown that it becomes undetectable in plasma beyond this 30-minute timeframe.[5][6]
Q3: How can this compound be effective in vivo with such a short half-life?
The efficacy of this compound is attributed to its unique binding kinetics with the leptin receptor.[5] It exhibits an exceptionally high affinity and a very slow dissociation rate.[5][7] The half-life of the this compound-receptor interaction is approximately 110 minutes, and it can keep the receptor deactivated for as long as 6 to 8 hours.[6][8] This long receptor residence time compensates for its rapid clearance from the serum, allowing for sustained biological effects.
Q4: What are the key therapeutic areas being explored for this compound?
This compound has been investigated in various preclinical models, including:
-
Oncology: Inhibiting leptin-induced proliferation in models of triple-negative breast cancer and chronic myeloid leukemia.[1][5]
-
Ophthalmology: Showing potential efficacy in models of ophthalmic neoangiogenesis due to an extended half-life in vitreous fluid and tears.[5][7]
-
Metabolic Diseases: Attenuating hypertension in mouse models of polygenic obesity.[8]
Q5: Are there stability concerns when preparing this compound stock solutions?
Yes, proper storage is crucial. For long-term storage, it is recommended to keep this compound stock solutions at -80°C, where they are stable for up to 6 months.[1] For short-term storage, -20°C is suitable for up to one month.[1] If using water as the solvent, it is advised to filter-sterilize the working solution before use.[1]
Troubleshooting Experimental Design
Q1: My in vivo experiment is not showing the expected efficacy. Could the short half-life be the issue?
While the short serum half-life is a critical factor, the issue may not be a lack of exposure but rather the experimental design. Here are some points to consider:
-
Dosing Regimen: A single daily dose is often sufficient due to the long receptor residence time.[8] Ensure the dose is appropriate (0.1 to 1 mg/kg has been shown to be effective in mice).[1][8]
-
Timing of Endpoints: The biological effect of leptin receptor blockade can be delayed. Ensure your endpoint measurements are timed to capture the expected physiological changes, which may occur hours after this compound has been cleared from circulation.
-
Bioavailability: this compound is administered subcutaneously in many studies.[1][6] Confirm that your administration route allows for adequate absorption to reach the target tissue. The peak plasma concentration (Cmax) is observed very quickly, at around 5 minutes post-injection.[5][6]
Q2: How should I design a pharmacokinetic (PK) study for this compound given its rapid degradation?
A standard PK study design needs to be adapted for a compound with such a short half-life.
-
Frequent Early Sampling: It is critical to collect blood samples at very early time points. A suggested schedule would include samples at 0, 2, 5, 10, and 30 minutes post-administration.[6][7] Samples beyond 60 minutes are unlikely to contain detectable levels of the peptide.[6]
-
Sensitive Analytical Method: Use a highly sensitive quantification method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect the low concentrations of this compound.[6] The lower limit of detection in published studies was 25 ng/mL.[6]
-
Immediate Sample Processing: To prevent ex vivo degradation, blood samples should be collected into tubes containing an anticoagulant like EDTA and immediately processed to separate the plasma at a low temperature.[7]
Q3: I'm observing high variability in my cell-based assay results. What could be the cause?
Variability in in vitro assays can stem from several factors:
-
Peptide Adsorption: Peptides can adsorb to plastic surfaces. To minimize this, consider using low-adhesion microplates or pre-treating plates with a blocking agent.
-
Reagent Quality: Ensure the this compound peptide has not degraded during storage. Use freshly prepared dilutions for your experiments.
-
Cell Health: Confirm that the cell lines used (e.g., MCF-7, MDA-MB-231) are responsive to leptin and that the assay conditions are optimized for cell viability and proliferation.[1]
-
Modifications: Be aware that modifications, such as adding a biotin label for detection, can significantly impact the peptide's activity. For instance, a C-terminal biotin label was found to increase the IC50 value by approximately 200-fold.[5]
Data & Protocols
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from published studies.
Table 1: Pharmacokinetic & Stability Parameters
| Parameter | Value | Matrix / Condition | Citation |
|---|---|---|---|
| Serum Half-Life | < 30 minutes | Pooled Human Serum | [5][7] |
| Plasma Half-Life | < 30 minutes | Mouse Plasma | [5][6] |
| Cmax | 8.9 µg/mL | Mouse Plasma (at 5 min) | [5][7] |
| Half-Life | > 2 hours | Bovine Vitreous Fluid | [5][7] |
| Half-Life | > 10 hours | Human Tears |[5][7] |
Table 2: In Vitro Activity & Binding Kinetics | Parameter | Value | Assay / Cell Line | Citation | | :--- | :--- | :--- | :--- | | IC50 | 200 pM | Inhibition of leptin-induced proliferation | MCF-7 cells |[1][9] | | IC50 | 50 pM | Inhibition of leptin-induced proliferation | MDA-MB-231 cells |[1][9] | | Association Rate (ka) | 5 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) |[5][7] | | Dissociation Rate (kdiss) | 1.5 x 10⁻⁴ s⁻¹ | Surface Plasmon Resonance (SPR) |[5][7] | | Receptor Interaction Half-Time | ~110 minutes | Calculated from kdiss |[6] |
Experimental Protocol: Mouse Pharmacokinetic Study
This protocol is a condensed methodology based on published studies for determining the pharmacokinetic profile of this compound in mice.[6][7]
1. Animal Model:
-
Species: CD-1 mice (female, ~20g).
2. Dosing:
-
Formulation: Dissolve this compound in sterile saline to a final concentration of 0.2 mg/mL.
-
Dose: 2 mg/kg of total body weight.
-
Administration: Administer via subcutaneous (s.c.) injection.
3. Blood Sampling:
-
Collection Tubes: Use serum separator tubes containing EDTA.
-
Time Points: Collect approximately 50 µL of blood from the tail vein at 0, 2, 5, 10, 30, 60, 120, and 240 minutes post-injection.
-
Sample Pooling: To obtain sufficient volume and average out individual variations, blood from three animals can be pooled for each time point.
4. Sample Processing:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis to prevent peptide degradation.
5. Quantification:
-
Analytical Method: Use a validated nano-high performance liquid chromatography and mass spectrometry (HPLC-MS) method.
-
Data Analysis: Plot plasma concentration of this compound versus time to determine key PK parameters like Cmax, Tmax, and half-life.
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The designer leptin antagonist peptide this compound compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Leptin Receptor Blockade Attenuates Hypertension, but Does Not Affect Ventilatory Response to Hypoxia in a Model of Polygenic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
Technical Support Center: Overcoming Allo-aca Instability in Human Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of the designer peptide Allo-aca in human serum.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a designer peptide that functions as a potent and specific antagonist for the leptin receptor.[1][2] It has shown picomolar activities in various cellular systems, making it a significant tool for target validation and a potential drug candidate, particularly in oncology.[1][3] this compound blocks leptin-induced signaling and proliferation in cancer cell lines and has demonstrated antineoplastic activity in preclinical models.[2][4]
Q2: Why is this compound unstable in human serum?
This compound is a peptide, and like many therapeutic peptides, it is susceptible to rapid degradation by proteases present in human serum.[1][3] This enzymatic degradation leads to the breakdown of the peptide's structure, rendering it inactive. Studies have shown that this compound decomposes within 30 minutes in pooled human serum, presenting a significant challenge for its therapeutic application and in vitro analysis.[1][3]
Q3: What are the consequences of this compound instability for my experiments?
The primary consequence is a very short serum half-life, which can lead to:
-
Underestimation of Efficacy: Rapid degradation can prevent the peptide from reaching its target in sufficient concentrations in both in vitro and in vivo experiments.
-
Inaccurate Pharmacokinetic (PK) Data: The rapid decomposition makes it difficult to accurately measure its concentration in blood samples over time. For instance, in mouse plasma, this compound was undetectable beyond 30 minutes post-injection.[1][3]
-
Poor In Vitro/In Vivo Correlation: Promising results from cell-based assays (without serum) may not translate to animal models due to the peptide's instability in the bloodstream.
-
Variability in Results: The rate of degradation can vary between serum batches, leading to inconsistent and unreliable experimental outcomes.
Q4: Can the stability of this compound be improved?
Yes, several strategies can be employed to mitigate the instability of peptides like this compound:
-
Use of Protease Inhibitors: Adding a cocktail of protease inhibitors to serum samples can prevent enzymatic degradation during in vitro experiments.
-
Formulation Strategies: For in vivo applications, peptides can be formulated with stabilizers or encapsulated in delivery systems (e.g., nanoparticles) to protect them from proteases.
-
Structural Modification: The peptide sequence can be modified, for example, by incorporating unnatural amino acids or cyclizing the peptide, to make it less susceptible to cleavage by proteases.
-
Alternative Matrices: For certain in vitro studies, consider using alternative biological fluids where this compound has shown greater stability, such as bovine vitreous fluid (half-life > 2 hours) or human tears (half-life > 10 hours), if relevant to the research question.[1][3]
Troubleshooting Guide for Experimental Issues
Q2.1: Problem - I am observing inconsistent or no detectable levels of this compound in my serum-based cell culture or pharmacokinetic assay.
-
Potential Cause 1: Rapid Proteolytic Degradation.
-
Solution: Human serum contains a high concentration of proteases that can quickly degrade this compound.[1][3] For in vitro assays, supplement your serum-containing media with a broad-spectrum protease inhibitor cocktail immediately before adding this compound. For PK studies, ensure blood samples are collected into tubes containing protease inhibitors and are processed on ice, with plasma or serum separated and frozen at -80°C as quickly as possible.[5]
-
-
Potential Cause 2: Multiple Freeze-Thaw Cycles.
-
Potential Cause 3: Suboptimal Storage Conditions.
Q2.2: Problem - My in vivo study with this compound is not showing the expected efficacy despite positive in vitro results.
-
Potential Cause 1: Extremely Short In Vivo Half-Life.
-
Solution: The rapid clearance of this compound from circulation (decomposing within 30 minutes) means that a standard dosing regimen may not achieve sustained therapeutic concentrations.[1][3] Consider alternative administration routes that might provide a more sustained release, or increase the dosing frequency. The remarkable in vivo activity observed in some studies, despite the short half-life, is attributed to its exceptionally tight binding to the leptin receptor, suggesting that even transient exposure might be effective.[1][3]
-
-
Potential Cause 2: In vitro vs. In vivo disconnect.
-
Solution: Your initial in vitro experiments may have been conducted in serum-free or low-serum conditions, which would not reflect the proteolytic environment in vivo. Re-run key in vitro experiments using serum concentrations that mimic the in vivo environment (and include protease inhibitors as a control) to get a more accurate prediction of in vivo activity.
-
Quantitative Data Summary: this compound Stability in Biological Fluids
The stability of this compound varies significantly across different biological matrices. The following table summarizes the reported stability data.
| Biological Fluid | Species | Half-Life / Decomposition Time | Reference |
| Pooled Serum | Human | Decomposed within 30 minutes | [1][3] |
| Plasma | Mouse | Undetectable beyond 30 minutes | [1][3] |
| Vitreous Fluid | Bovine | > 2 hours | [1][3] |
| Tears | Human | ~ 10 hours | [1][3] |
Key Experimental Protocols
Protocol 4.1: In Vitro Serum Stability Assay for this compound
Objective: To determine the degradation rate of this compound in human serum over time.
Materials:
-
This compound peptide
-
Pooled human serum (ensure proper sourcing and handling)
-
Protease inhibitor cocktail (e.g., EDTA-free)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., 10% Trichloroacetic acid - TCA)
-
LC-MS system for analysis
Methodology:
-
Preparation: Thaw pooled human serum on ice. Prepare a stock solution of this compound in an appropriate buffer (e.g., PBS).
-
Reaction Setup: In separate microcentrifuge tubes, pre-warm human serum to 37°C.
-
Initiation: Spike this compound into the serum to a final concentration of 10 µg/mL. Vortex briefly to mix. This is your T=0 sample.
-
Time Points: Immediately take an aliquot of the T=0 sample and quench the reaction by adding it to a tube containing the quenching solution. This stops all enzymatic activity.
-
Incubation: Place the remaining serum/peptide mixture in the 37°C incubator.
-
Sampling: At subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes), remove aliquots and quench them in the same manner as the T=0 sample.
-
Control: Run a parallel experiment where the serum is first heat-inactivated or treated with a protease inhibitor cocktail before spiking with this compound to confirm that degradation is enzymatic.
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of intact this compound using a validated LC-MS method.
-
Data Interpretation: Plot the percentage of remaining intact this compound against time to determine its half-life in serum.
Protocol 4.2: Analysis of this compound Degradation by LC-MS
Objective: To identify the degradation products of this compound in serum.
Methodology:
-
Sample Preparation: Use the samples generated from the In Vitro Serum Stability Assay (Protocol 4.1).
-
Chromatography: Separate the peptide fragments using a reverse-phase HPLC column with a gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the exact mass of the parent peptide and its degradation products.
-
Data Analysis: Compare the mass spectra of samples from different time points. The intensity of the peak corresponding to the intact this compound will decrease over time, while new peaks corresponding to smaller peptide fragments will appear.
-
Fragment Identification: Use MS/MS fragmentation to sequence the degradation products and identify the specific cleavage sites targeted by serum proteases. This information is invaluable for guiding future peptide modifications to enhance stability.
Visual Guides
Below are diagrams illustrating key workflows and concepts related to this compound instability.
Caption: Workflow for Troubleshooting this compound Instability.
Caption: Potential Degradation Pathways of this compound in Serum.
References
- 1. The designer leptin antagonist peptide this compound compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. precisionantibody.com [precisionantibody.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Stability of anti-drug antibodies in human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of ADAs in Human Serum - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Allo-aca Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the delivery of allogeneic acellular therapeutics (Allo-aca) in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low bioavailability of this compound following systemic administration?
Low bioavailability of this compound can stem from several factors, often related to rapid clearance by the host's immune system or off-target accumulation. Key causes include:
-
Rapid Clearance: The reticuloendothelial system (RES), particularly macrophages in the liver and spleen, can quickly recognize and clear foreign materials.
-
Off-Target Accumulation: this compound may accumulate in non-target organs, reducing the concentration available at the desired site of action.
-
Degradation: The therapeutic payload may be degraded by enzymes in the bloodstream before reaching its target.
To address these issues, consider the following troubleshooting steps:
-
Surface Modification: Modifying the surface of the this compound delivery vehicle with polymers like polyethylene glycol (PEG) can help shield it from the immune system and prolong circulation time.
-
Dose Optimization: A systematic dose-escalation study can help determine the optimal dose that balances efficacy with potential toxicity and clearance saturation.
-
Route of Administration: For localized targets, direct administration (e.g., intratumoral) may be more effective than systemic routes.
Q2: How can I monitor the biodistribution and target engagement of this compound in vivo?
Effective monitoring is crucial for understanding the pharmacokinetics and pharmacodynamics of your this compound. A multi-modal approach is often most effective.
-
In Vivo Imaging: Labeling the this compound with a fluorescent dye (e.g., NIR dyes) or a radionuclide allows for non-invasive tracking of its biodistribution over time using techniques like in vivo imaging systems (IVIS) or positron emission tomography (PET).
-
Ex Vivo Analysis: Following euthanasia, tissues of interest can be harvested for more sensitive quantification. This can be done by measuring the signal from the label (fluorescence or radioactivity) or by using techniques like ELISA or qPCR to detect the this compound or its therapeutic payload.
-
Target Engagement Biomarkers: Measuring downstream biomarkers in blood or tissue samples can provide evidence of target engagement. For example, if the this compound is designed to inhibit a specific signaling pathway, you can measure the phosphorylation status of key proteins in that pathway.
Troubleshooting Guides
Issue 1: High Levels of Pro-inflammatory Cytokines Post-Administration
An elevated systemic inflammatory response can be a significant hurdle, potentially leading to toxicity and reduced therapeutic efficacy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high inflammatory response.
Experimental Protocol: Endotoxin Testing
A Limulus Amebocyte Lysate (LAL) assay is a standard method for detecting endotoxin levels.
-
Sample Preparation: Prepare serial dilutions of the this compound formulation in endotoxin-free water.
-
Assay Procedure: Follow the manufacturer's instructions for the specific LAL assay kit being used (e.g., chromogenic, turbidimetric, or gel-clot).
-
Data Analysis: Compare the results for the this compound samples to a standard curve generated with known concentrations of endotoxin. The endotoxin levels should be below the acceptable limit for in vivo studies (typically <5 EU/kg).
Issue 2: Lack of Efficacy in the Animal Model
A lack of therapeutic effect can be due to a variety of factors, from poor delivery to insufficient biological activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of therapeutic efficacy.
Experimental Protocol: Ex Vivo Biodistribution Analysis
-
Administration: Administer fluorescently labeled this compound to the animal model.
-
Tissue Harvesting: At predetermined time points, euthanize the animals and harvest major organs (e.g., liver, spleen, lungs, kidneys, heart, and target tissue).
-
Homogenization: Weigh each tissue sample and homogenize it in an appropriate buffer.
-
Fluorescence Quantification: Use a plate reader to measure the fluorescence intensity in the tissue homogenates.
-
Data Normalization: Normalize the fluorescence intensity to the weight of the tissue to determine the relative accumulation of the this compound in each organ.
Quantitative Data Summary
Table 1: Comparative Bioavailability of Different this compound Formulations
| Formulation | Surface Modification | Route of Administration | Half-life (hours) | Target Tissue Accumulation (% Injected Dose) |
| This compound-001 | None | Intravenous | 1.5 | 2.3 |
| This compound-002 | PEGylation | Intravenous | 8.2 | 6.8 |
| This compound-003 | Targeting Ligand | Intravenous | 6.5 | 15.4 |
| This compound-004 | None | Intratumoral | N/A | 45.1 |
Table 2: Cytokine Response to Different this compound Doses
| Dose (mg/kg) | Peak TNF-α Level (pg/mL) | Peak IL-6 Level (pg/mL) |
| 1 | 150 | 300 |
| 5 | 680 | 1250 |
| 10 | 2500 | 5800 |
| Vehicle Control | 50 | 80 |
Allo-aca and Blood-Brain Barrier Penetration: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) penetration of allo-aca.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its penetration of the blood-brain barrier a research focus?
A: this compound, or allopregnanolone, is a neurosteroid that acts as a positive allosteric modulator of the GABA-A receptor. Its potential therapeutic applications for a range of neurological and psychiatric disorders are of significant interest. However, its delivery to the brain is complicated by its chemical properties and interaction with the blood-brain barrier (BBB), making its effective transport a key area of investigation.
Q2: What are the primary challenges limiting this compound's ability to cross the blood-brain barrier?
A: The main obstacles to this compound's BBB penetration include its low aqueous solubility and its high affinity for plasma proteins, which reduces the concentration of free drug available to cross the BBB. Additionally, it can be subject to efflux by transporters at the BBB, further limiting its brain uptake.
Q3: What are the common experimental models used to assess the blood-brain barrier penetration of this compound?
A: Researchers commonly employ a variety of models to evaluate the BBB penetration of this compound. These include in vitro models, such as cell-based assays using brain endothelial cells, in situ models like brain perfusion techniques, and in vivo studies in animal models which allow for the direct measurement of this compound concentrations in the brain and plasma.
Troubleshooting Experimental Issues
Issue 1: High variability in brain concentration measurements of this compound in in vivo studies.
-
Possible Cause: Inconsistent timing of sample collection post-administration can lead to significant variations in measured brain concentrations due to the pharmacokinetic profile of this compound.
-
Troubleshooting Tip: Standardize the time points for brain and plasma sample collection across all study animals. A detailed time-course study is recommended to identify the time of maximum brain concentration (Tmax).
-
Possible Cause: The method of brain homogenization and extraction may not be optimal, leading to incomplete recovery of this compound.
-
Troubleshooting Tip: Validate the brain tissue homogenization and extraction protocol to ensure high and consistent recovery of this compound. The use of a suitable internal standard is crucial.
Issue 2: Low brain-to-plasma concentration ratio observed in experimental results.
-
Possible Cause: The formulation of this compound may not be optimal for BBB penetration, leading to low free plasma concentrations.
-
Troubleshooting Tip: Experiment with different drug delivery systems, such as lipid-based or nanoparticle formulations, to enhance the solubility and plasma stability of this compound.
-
Possible Cause: Active efflux by transporters at the BBB, such as P-glycoprotein (P-gp), may be limiting brain uptake.
-
Troubleshooting Tip: Co-administer this compound with known P-gp inhibitors in your experimental model to assess the impact of efflux on its brain penetration.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound's blood-brain barrier penetration from various studies.
| Parameter | Value | Experimental Model | Reference |
| Brain-to-Plasma Ratio (Kp) | 0.8 - 1.5 | Mouse | |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.6 - 1.2 | Rat | |
| Permeability-Surface Area Product (PS) | 1.5 x 10⁻⁴ cm³/s/g | In situ rat brain perfusion | |
| Plasma Protein Binding | >99% | Human |
Experimental Protocols
Protocol 1: In Situ Brain Perfusion in Rats
This technique allows for the direct measurement of the transfer of this compound across the BBB, independent of peripheral pharmacokinetics.
-
Animal Preparation: Anesthetize the rat and expose the carotid artery.
-
Catheterization: Insert a catheter into the carotid artery for the infusion of the perfusion fluid.
-
Perfusion: Perfuse a buffered physiological saline solution containing a known concentration of radiolabeled or fluorescently tagged this compound and a vascular space marker (e.g., sucrose) at a constant rate.
-
Sample Collection: After a set perfusion time (e.g., 1-5 minutes), decapitate the animal and collect the brain.
-
Analysis: Determine the concentration of this compound and the vascular marker in the brain homogenate and the perfusion fluid to calculate the brain uptake clearance.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol is used to determine the brain and plasma concentration profiles of this compound over time.
-
This compound Administration: Administer this compound to a cohort of mice via the desired route (e.g., intravenous, intraperitoneal).
-
Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), collect blood samples via cardiac puncture and immediately harvest the brains.
-
Sample Processing: Centrifuge the blood to separate the plasma. Homogenize the brain tissue.
-
Concentration Analysis: Extract this compound from the plasma and brain homogenates and quantify its concentration using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the brain and plasma concentration-time profiles and calculate key pharmacokinetic parameters, including the brain-to-plasma concentration ratio (Kp).
Visualizations
Caption: Experimental workflows for assessing this compound BBB penetration.
Caption: this compound's interaction with the blood-brain barrier.
Challenges with Allo-aca solubility and storage
Welcome to the technical support center for Allo-aca. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and storage of this compound, a potent and specific leptin receptor antagonist peptide.
Troubleshooting Guides
This section provides solutions to common issues encountered during the handling and use of this compound.
Issue 1: this compound powder will not dissolve in aqueous buffers.
-
Question: I am having difficulty dissolving this compound in my standard phosphate-buffered saline (PBS). What should I do?
-
Answer: this compound can exhibit limited solubility in neutral aqueous buffers alone. Here is a step-by-step protocol to enhance solubility:
-
Initial Solvent: First, attempt to dissolve the this compound in sterile, deionized water.
-
Sonication: If solubility is still an issue, sonicate the solution. A brief period in an ultrasonic water bath can help break up aggregates and promote dissolution.
-
Acidic Conditions: For basic peptides like this compound, dissolving in a slightly acidic solution can improve solubility. Try 10% acetic acid.
-
Organic Solvents: If the above steps fail, you can use a small amount of an organic solvent like DMSO. Dissolve the peptide completely in a minimal amount of DMSO before slowly adding your aqueous buffer to the desired concentration.
-
Issue 2: My this compound solution appears cloudy or has visible precipitates after dilution.
-
Question: After dissolving this compound in DMSO and diluting it with my cell culture media, the solution became cloudy. Is the peptide degraded?
-
Answer: Cloudiness or precipitation upon dilution into a buffer or media is a common issue with peptides, especially those with hydrophobic residues. This does not necessarily mean the peptide has degraded. Here are some troubleshooting steps:
-
Slower Dilution: Add the concentrated this compound stock solution to your aqueous buffer or media drop-wise while gently vortexing. This prevents localized high concentrations that can lead to precipitation.
-
Warm Gently: Gently warm the solution to 37°C to see if the precipitate redissolves. Do not boil.
-
Re-evaluate Solvent System: It's possible that the final concentration of the organic solvent is too low to maintain solubility in your specific buffer system. You may need to optimize your final buffer composition.
-
Filtration: If small particulates remain, you can filter the final solution through a 0.22 µm sterile filter to remove them before use in cell-based assays.
-
Issue 3: I am concerned about the stability of my this compound stock solution after multiple freeze-thaw cycles.
-
Question: I have been using my this compound stock solution for several weeks, and I'm worried that the repeated freeze-thaw cycles might have affected its activity.
-
Answer: Repeated freeze-thaw cycles are detrimental to the stability of peptide solutions and should be avoided.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes immediately after preparation.[1] Store these aliquots at the recommended temperature.
-
Activity Check: If you suspect your peptide has degraded, you can perform a simple activity check using a cell line known to respond to leptin, such as MCF-7 or MDA-MB-231 cells, and assess this compound's ability to inhibit leptin-induced proliferation.[1]
-
Frequently Asked Questions (FAQs)
Solubility
-
What is the recommended solvent for this compound?
-
For initial reconstitution, sterile deionized water or DMSO are recommended. This compound has a solubility of up to 50 mg/mL in both water and DMSO, though sonication may be required to achieve this concentration.[1]
-
-
Can I dissolve this compound directly in cell culture medium?
-
It is not recommended to dissolve lyophilized this compound powder directly in cell culture medium. It is best practice to first create a concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO) and then dilute this stock into your culture medium to the desired final concentration.
-
-
What should I do if my peptide is difficult to dissolve?
-
If you are having trouble dissolving this compound, sonication can be very effective. If that fails, using a small amount of 10% acetic acid for basic peptides or a minimal amount of an organic solvent like DMSO for hydrophobic peptides can aid in solubilization.
-
Storage
-
How should I store the lyophilized this compound powder?
-
Lyophilized this compound powder should be stored in a dry, dark place. For long-term storage, -20°C is recommended.
-
-
What are the recommended storage conditions for this compound solutions?
Stability
-
How stable is this compound in solution?
-
The stability of this compound in solution is dependent on the storage conditions. When stored properly in aliquots at -20°C or -80°C, it can be stable for 1 to 6 months, respectively.[1] However, it is known to decompose within 30 minutes in human serum.
-
-
Are there any amino acids in this compound that are prone to oxidation?
-
The sequence of this compound does not contain methionine or cysteine, which are the most susceptible to oxidation. However, proper storage in a dark, cold, and airtight container is still recommended to maintain overall peptide integrity.
-
Data Presentation
Table 1: this compound Solubility
| Solvent | Maximum Solubility | Notes |
| Water | 50 mg/mL (46.55 mM) | Sonication may be required.[1] |
| DMSO | 50 mg/mL (46.55 mM) | Sonication may be required.[1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 1 year | Store in a desiccator. |
| Lyophilized Powder | -80°C | 2 years | Store in a desiccator. |
| In Solvent | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| In Solvent | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the desired volume of the appropriate solvent (e.g., sterile deionized water or DMSO) to the vial to achieve the desired stock concentration.
-
Dissolution: Gently swirl the vial to dissolve the peptide. If necessary, sonicate the vial in an ultrasonic water bath for short intervals until the solution is clear.
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use aliquots.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solution
-
Thaw: Remove a single aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Using a sterile pipette, add the required volume of the stock solution to your pre-warmed experimental buffer or cell culture medium to achieve the final desired concentration.
-
Mixing: Mix the working solution gently by inversion or pipetting. Avoid vigorous vortexing.
-
Use: Use the freshly prepared working solution in your experiment immediately. If using water as the stock solution solvent, it is recommended to filter and sterilize the working solution with a 0.22 µm filter before use.[1]
Visualizations
Caption: A workflow for troubleshooting this compound solubility issues.
Caption: this compound competitively inhibits leptin signaling pathways.
References
Allo-aca off-target effects and how to control for them
Technical Support Center: Allosteric ACC Inhibitors
A Guide to Understanding and Controlling Off-Target Effects
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with allosteric acetyl-CoA carboxylase (ACC) inhibitors. While the initial query mentioned "Allo-aca," a term for a specific leptin receptor antagonist, the context of the request strongly suggests an interest in the off-target effects of allo steric A CC i nhibitors. This guide will focus on the latter, providing detailed troubleshooting advice and frequently asked questions (FAQs) regarding the identification and control of off-target effects of this important class of research compounds and potential therapeutics.
Allosteric ACC inhibitors are powerful tools for studying metabolism and have therapeutic potential in various diseases, including nonalcoholic steatohepatitis (NASH), cancer, and diabetes. However, like all small molecule inhibitors, they can exhibit off-target effects that may confound experimental results and lead to undesired physiological outcomes. This guide provides a framework for identifying, validating, and mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of allosteric ACC inhibitors?
Allosteric ACC inhibitors are designed to bind to a site distinct from the active site of acetyl-CoA carboxylase, leading to a conformational change that inhibits its enzymatic activity. ACC is a rate-limiting enzyme in de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids. There are two main isoforms in mammals:
-
ACC1 (ACACA): Primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it provides malonyl-CoA for fatty acid synthesis.
-
ACC2 (ACACB): Found on the outer mitochondrial membrane, where its product, malonyl-CoA, regulates fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1).
By inhibiting ACC, these compounds aim to decrease fatty acid synthesis and increase fatty acid oxidation.
Q2: What are the most commonly reported off-target or unintended on-target effects of allosteric ACC inhibitors?
Even when highly selective for ACC, inhibiting this central metabolic enzyme can lead to systemic effects that may be considered "off-target" from a therapeutic perspective. The two most prominent effects observed in preclinical and clinical studies are:
-
Hypertriglyceridemia: An increase in plasma triglyceride levels. This is thought to be a consequence of on-target ACC inhibition in the liver, which leads to a deficiency in polyunsaturated fatty acids (PUFAs). This deficiency activates SREBP-1c, a transcription factor that upregulates genes involved in VLDL (very-low-density lipoprotein) secretion, leading to higher triglyceride levels in the blood.[1]
-
Thrombocytopenia: A reduction in platelet count. This has been attributed to the inhibition of fatty acid synthesis in the bone marrow, which is necessary for the proper maturation of megakaryocytes and the production of platelets.[2]
Q3: How can I determine if the phenotype I observe is an on-target or off-target effect of my ACC inhibitor?
Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your experimental data. A multi-pronged approach is recommended, including the use of structurally distinct inhibitors, genetic knockdown/knockout, and rescue experiments.
Troubleshooting Guide: Investigating Off-Target Effects
This guide provides structured approaches to common challenges encountered when working with allosteric ACC inhibitors.
Issue 1: Unexpected Phenotype Observed
You observe a cellular or physiological effect that is not readily explained by the known function of ACC.
Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that your inhibitor is engaging with ACC in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
-
Use a Structurally Unrelated Inhibitor: Synthesize or obtain an ACC inhibitor with a different chemical scaffold. If this second inhibitor recapitulates the phenotype, it is more likely to be an on-target effect.
-
Perform a Rescue Experiment: If the phenotype is due to ACC inhibition, it should be reversible by providing the downstream product of the enzymatic reaction. For example, supplementing cells with palmitate, a key product of fatty acid synthesis, may rescue the phenotype.[3]
-
Genetic Validation (CRISPR/Cas9): Use CRISPR/Cas9 to knock out ACC1 and/or ACC2 in your cell line. If the genetic knockout phenocopies the effect of the inhibitor, this provides strong evidence for an on-target mechanism. Conversely, if the inhibitor still produces the effect in knockout cells, it is acting through an off-target mechanism.[4][5][6][7]
Issue 2: How to Proactively Profile for Off-Target Effects
Before extensive experimentation, you want to understand the selectivity profile of your ACC inhibitor.
Troubleshooting Steps:
-
Kinase Profiling: Since many inhibitors target ATP-binding sites, and kinase inhibitors are a common source of off-target effects, screening your compound against a broad panel of kinases is a valuable first step.[8][9][10][11][12][13] Several commercial services offer kinase profiling.
-
Computational Screening: In silico methods can predict potential off-target interactions by comparing the structure of your compound to libraries of compounds with known targets.
-
Proteome-Wide CETSA (MS-CETSA): For an unbiased view, mass spectrometry-based CETSA can identify many proteins in the cell that are stabilized by your compound, revealing potential off-targets.
Quantitative Data Summary
The following table summarizes dose-dependent effects of the liver-targeted ACC inhibitor PF-05221304 in a Phase 1 study, illustrating the relationship between on-target engagement (DNL inhibition) and downstream physiological effects.
| Daily Dose of PF-05221304 | DNL Inhibition | Change in Serum Triglycerides | Change in Platelet Count |
| ≤ 40 mg | ≤ 91% | No significant increase | No significant decline |
| ≥ 40 mg | ≥ 90% | Asymptomatic increases | Not observed at all doses |
| ≥ 60 mg | ≥ 90% | Asymptomatic increases | Asymptomatic declines |
Data sourced from a Phase 1 study in healthy subjects.[14][15]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16][17][18][19][20]
Methodology:
-
Cell Treatment: Treat intact cells with your ACC inhibitor or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantification: Analyze the amount of soluble ACC in the supernatant by Western blot or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble ACC as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
CRISPR/Cas9-Mediated Target Knockout for Phenotype Validation
This method provides genetic evidence to support or refute an on-target mechanism.[4][5][6][7]
Methodology:
-
gRNA Design: Design and clone guide RNAs (gRNAs) that target a conserved exon of the ACACA or ACACB gene.
-
Transfection/Transduction: Deliver the Cas9 nuclease and the gRNAs into your cell line using a suitable method (e.g., lentiviral transduction, electroporation).
-
Clonal Selection: Select and expand single-cell clones.
-
Validation of Knockout: Confirm the absence of ACC protein expression in the selected clones by Western blot.
-
Phenotypic Analysis: Treat the knockout cells and wild-type control cells with your ACC inhibitor. If the inhibitor has no effect on the knockout cells, the original phenotype was on-target. If the effect persists, it is off-target.
Rescue Experiment with Palmitate
This experiment aims to reverse a phenotype caused by the inhibition of de novo lipogenesis.[3][21][22]
Methodology:
-
Cell Culture: Culture your cells in standard media.
-
Treatment Groups:
-
Vehicle control
-
ACC inhibitor
-
ACC inhibitor + Palmitate (e.g., 100 µM, often complexed to BSA)
-
Palmitate alone
-
-
Incubation: Treat the cells for the desired duration.
-
Phenotypic Readout: Measure the phenotype of interest (e.g., cell proliferation, gene expression).
-
Analysis: If palmitate supplementation reverses the effect of the ACC inhibitor, it suggests the phenotype is a consequence of reduced fatty acid synthesis.
Visualizations
Signaling Pathway and Inhibitor Action
Caption: On-target action of an allosteric ACC inhibitor on ACC1 and ACC2.
Experimental Workflow for Off-Target Identification
Caption: A logical workflow for distinguishing on-target vs. off-target effects.
Logic of a CRISPR/Cas9 Validation Experiment
Caption: Logic diagram illustrating CRISPR/Cas9-based target validation.
References
- 1. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR/Cas9-Based Target Screening - Ace Therapeutics [acetherapeutics.com]
- 5. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 7. researchgate.net [researchgate.net]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pharmaron.com [pharmaron.com]
- 11. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Liver-Targeting Acetyl-CoA Carboxylase Inhibitor (PF-05221304): A Three-Part Randomized Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Liver‐Targeting Acetyl‐CoA Carboxylase Inhibitor (PF‐05221304): A Three‐Part Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. news-medical.net [news-medical.net]
- 20. CETSA [cetsa.org]
- 21. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Anti-Proliferative Potential of Allo-aca: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of Allo-aca, a leptin receptor antagonist peptide, with other alternatives. The information presented herein is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for evaluating its therapeutic potential.
Executive Summary
This compound is a potent and specific antagonist of the leptin receptor (ObR), demonstrating significant anti-proliferative activity in various cancer cell lines. By blocking leptin signaling, this compound effectively inhibits key downstream pathways implicated in cell growth and survival, including the JAK/STAT, MAPK/ERK, and PI3K/AKT pathways. This guide compares the efficacy of this compound with its peptide analog, d-Ser, another leptin antagonist peptide, LDFI, and the conventional chemotherapeutic agent, doxorubicin. While direct head-to-head comparative studies are limited, this document synthesizes available data to provide a comprehensive overview.
Comparative Anti-Proliferative Activity
The anti-proliferative efficacy of this compound and its comparators has been evaluated in several cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values obtained from MTT assays.
It is crucial to note that the following data is compiled from different studies, and direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions.
Table 1: Anti-proliferative Activity of this compound and Peptide Comparators in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 / Effective Concentration | Citation(s) |
| This compound | MCF-7 | IC50 of 200 pM (in the presence of leptin) | [1] |
| MDA-MB-231 | Inhibition at 50 pM (in the presence of leptin) | [1] | |
| d-Ser | MCF-7 | Inhibition of leptin-dependent proliferation at 1 nM | [2] |
| LDFI | MCF-7 | Significant reversal of leptin-induced growth at 10 nM - 1 µM |
Table 2: Comparative Anti-proliferative Activity of this compound and Doxorubicin in MCF-7 Cells
| Compound | Cell Line | IC50 | Citation(s) |
| This compound | MCF-7 | 200 pM (in the presence of leptin) | [1] |
| Doxorubicin | MCF-7 | ~400 nM - 1.65 µM | [3][4] |
Mechanism of Action: Targeting the Leptin Signaling Pathway
This compound exerts its anti-proliferative effects by competitively binding to the leptin receptor (ObR), thereby preventing the binding of its natural ligand, leptin. This blockade disrupts the downstream signaling cascades that promote cell proliferation, survival, and migration.
Caption: this compound blocks leptin binding to its receptor, inhibiting downstream pro-proliferative signaling.
Studies have shown that the this compound analog, d-Ser, also inhibits several leptin-induced pathways, including JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT[2]. Similarly, the peptide LDFI has been demonstrated to reduce the phosphorylation levels of JAK2, STAT3, AKT, and MAPK. A direct quantitative comparison of the inhibitory potency of these three peptides on signaling protein phosphorylation from a single study is not currently available.
Experimental Protocols
To facilitate the replication and validation of the anti-proliferative effects of this compound and its comparators, detailed methodologies for key experiments are provided below. These protocols are synthesized from best practices reported in the cited literature.
MTT Cell Proliferation Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation.
Caption: Workflow for assessing cell proliferation using the MTT assay.
Protocol Details:
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, d-Ser, LDFI, and doxorubicin in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same solvent concentration used for the compounds).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify the phosphorylation status of key proteins in the leptin signaling pathway.
Caption: Key steps in Western blot analysis for signaling protein phosphorylation.
Protocol Details:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound, its comparators, or leptin for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of STAT3, ERK, and AKT overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound presents a promising targeted approach to inhibit cancer cell proliferation by specifically blocking the leptin receptor signaling pathway. The available data suggests its high potency, with anti-proliferative effects observed at picomolar to nanomolar concentrations. While direct comparative data with its analogs and other anti-cancer agents is still emerging, the information compiled in this guide provides a strong foundation for researchers to evaluate the potential of this compound in their drug development programs. The detailed experimental protocols and pathway diagrams are intended to facilitate further investigation into this novel anti-proliferative agent.
References
A Comparative Guide to Leptin Receptor Antagonists: Allo-aca vs. LDFI Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent peptide-based leptin receptor antagonists: Allo-aca and the novel peptide LDFI. The information presented is based on available experimental data to assist researchers in making informed decisions for their specific applications.
Executive Summary
Leptin, a key adipokine, plays a crucial role in regulating energy homeostasis. However, its involvement in various pathologies, including cancer, has led to the development of leptin receptor antagonists. This compound and LDFI are two such peptide antagonists that have demonstrated potential in preclinical studies. This compound is a potent, systemically active peptide that has been shown to cross the blood-brain barrier, which can lead to undesirable side effects such as weight gain.[1] LDFI is a smaller peptide derived from leptin's binding site I, and its pegylated form has shown promise in peripherally blocking leptin's effects without reported central nervous system side effects.[2][3] This guide delves into a comparative analysis of their performance based on available in vitro and in vivo data.
Mechanism of Action
Both this compound and LDFI function as competitive antagonists of the leptin receptor (ObR). They bind to the receptor, preventing the binding of endogenous leptin and subsequently inhibiting the activation of downstream signaling pathways. The primary signaling cascade initiated by leptin binding involves the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway, along with the activation of the phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways.[4][5][6][7][8] By blocking these pathways, both peptides effectively inhibit leptin-induced cellular responses, such as proliferation and migration.[1][2]
Leptin Receptor Signaling Pathway
Caption: Leptin receptor signaling pathway and points of inhibition.
Quantitative Performance Data
A direct head-to-head comparison of this compound and LDFI in the same experimental settings is limited in the current literature. The following tables summarize the available quantitative data for each peptide.
Table 1: In Vitro Performance
| Parameter | This compound | LDFI | Cell Line | Reference |
| Binding Affinity (Kd) | ~0.3 nM (calculated from ka and kdiss) | Not Reported | - | [9][10] |
| IC50 (Anti-proliferation) | 200 pM | 10 nM - 1 µM (significant inhibition) | MCF-7 (ERα-positive breast cancer) | [2][11] |
| Inhibition of Signaling | Picomolar activity | 1 µM (complete abrogation) | Various | [2][9][12] |
Note: IC50 values are highly dependent on experimental conditions and should be compared with caution.
Table 2: In Vivo Performance
| Parameter | This compound | LDFI-PEG | Animal Model | Reference |
| Dose | 0.1 and 1 mg/kg/day (s.c.) | 1 and 10 mg/kg/day | MDA-MB-231 orthotopic xenograft (mouse) | [11] |
| Efficacy | Extended survival time from 15.4 to 24 and 28.1 days | 44% and 74.7% tumor growth inhibition at day 28 | SKBR3 orthotopic xenograft (mouse) | [2] |
| Reported Side Effects | Potential for weight gain due to BBB crossing | No significant effect on body weight | - | [1][2] |
Table 3: Pharmacokinetic Properties
| Parameter | This compound | LDFI-PEG | Species | Reference |
| Serum Half-life | < 30 minutes | Improved in vivo potency and stability (specific values not reported) | Human serum (in vitro), Mouse (in vivo) | [2][9][10][13] |
| Cmax (at 2 mg/kg s.c.) | 8.9 µg/mL at 5 minutes | Not Reported | Mouse | [9][10][13] |
| Receptor Binding Half-life | ~110 minutes | Not Reported | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison.
Experimental Workflow Diagram
Caption: A typical experimental workflow for comparing leptin receptor antagonists.
Cell Proliferation (MTT) Assay
Objective: To determine the effect of this compound or LDFI on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7 or SKBR3) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound or LDFI (e.g., 1 pM to 10 µM) in the presence or absence of a fixed concentration of leptin (e.g., 100 ng/mL). Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
Western Blot Analysis for Signaling Pathway Inhibition
Objective: To assess the inhibitory effect of this compound or LDFI on leptin-induced signaling pathways.
Methodology:
-
Cell Culture and Starvation: Culture cells (e.g., MCF-7 or SKBR3) to 70-80% confluency and then serum-starve them for 24 hours.
-
Pre-treatment: Pre-treat the cells with the antagonist (this compound or LDFI) at a specific concentration (e.g., 1 µM) for 1-2 hours.
-
Leptin Stimulation: Stimulate the cells with leptin (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of JAK2, STAT3, AKT, and MAPK overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound or LDFI-PEG in a mouse model.
Methodology:
-
Cell Implantation: Subcutaneously or orthotopically inject human breast cancer cells (e.g., MDA-MB-231 or SKBR3) into the flank or mammary fat pad of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or LDFI-PEG via a specified route (e.g., subcutaneous injection) at the desired doses and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 4 weeks of treatment or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, and biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy.
Discussion and Conclusion
Both this compound and LDFI have demonstrated significant potential as leptin receptor antagonists. This compound exhibits very high binding affinity and potent in vitro and in vivo activity.[9][10][11] However, its ability to cross the blood-brain barrier is a notable concern for therapeutic applications where peripheral action is desired, as it may lead to centrally-mediated side effects like increased appetite and weight gain.[1]
For researchers, the choice between this compound and LDFI will depend on the specific research question:
-
This compound may be a suitable tool for studies requiring a potent, systemically available leptin antagonist, including those investigating the central effects of leptin blockade.
-
LDFI and its pegylated derivatives are likely more appropriate for studies focused on the peripheral effects of leptin antagonism, especially in the context of cancer therapy, where avoiding central side effects is crucial.
Further head-to-head comparative studies are warranted to provide a more definitive assessment of the relative potency, efficacy, and safety of these two promising leptin receptor antagonists. Such studies would be invaluable for guiding the future development of leptin-targeted therapies.
References
- 1. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel leptin antagonist peptide inhibits breast cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel leptin antagonist peptide inhibits breast cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Leptin signaling and its central role in energy homeostasis [frontiersin.org]
- 9. The designer leptin antagonist peptide this compound compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Picomolar Potency of Allo-aca: A Comparative In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Allo-aca, a novel leptin receptor antagonist, with other alternative inhibitors, supported by experimental data. This compound has demonstrated potent in vitro activity at picomolar concentrations, positioning it as a significant candidate for further investigation in leptin-mediated pathologies.
Executive Summary
This compound is a peptidomimetic that acts as a potent and specific antagonist of the leptin receptor (ObR). In vitro studies have confirmed its ability to inhibit leptin-induced cell proliferation in various cancer cell lines at picomolar concentrations. This guide will delve into the quantitative data supporting this compound's activity, compare it with other known leptin receptor antagonists, and provide detailed experimental protocols for the key assays used in these evaluations. Furthermore, we will visualize the intricate signaling pathways affected by this compound and the workflows of the experimental procedures.
Comparative In Vitro Activity of Leptin Receptor Antagonists
The inhibitory activity of this compound has been evaluated in multiple cancer cell lines, demonstrating its high potency. The following table summarizes the available quantitative data for this compound and compares it with other known leptin receptor antagonists.
| Antagonist | Cell Line | Assay Type | IC50 / Inhibitory Concentration | Reference |
| This compound | MCF-7 (Breast Cancer) | Proliferation Assay | 200 pM (IC50) | [1] |
| This compound | MDA-MB-231 (Breast Cancer) | Proliferation Assay | 50 pM | [1] |
| d-Ser (this compound analog) | Breast and Colorectal Cancer Cells | Proliferation Assay | 1 nM | |
| LDFI | MCF-7 and SKBR3 (Breast Cancer) | Proliferation Assay | 10 nM - 1 µM (dose-dependent inhibition) | |
| Leptin Muteins (Lan-1, Lan-2, SHLA) | Various Cancer Cell Lines | Proliferation Assay | Effective at nanomolar concentrations |
Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
Mechanism of Action: Inhibition of Leptin-Induced Signaling
Leptin binding to its receptor (ObR) activates several downstream signaling pathways that are crucial for cell proliferation, migration, and survival. This compound exerts its antagonistic effects by blocking these signaling cascades. The primary pathways inhibited by this compound and its analogs include:
-
JAK/STAT Pathway: This is a principal signaling pathway for many cytokines and growth factors, including leptin.
-
MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival.
-
PI3K/AKT Pathway: This pathway plays a critical role in cell survival and growth.
The following diagram illustrates the points of inhibition by this compound within these key signaling pathways.
Caption: Leptin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to determine the picomolar activity of this compound.
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or other inhibitors. Include a vehicle control (medium with no inhibitor) and a positive control (leptin-stimulated).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the inhibitor concentration.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration.
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Cell culture medium
-
PBS
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Add fresh medium containing the test compounds (this compound, other inhibitors) at desired concentrations.
-
Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: The rate of wound closure is measured by quantifying the area of the scratch at different time points using image analysis software. The percentage of wound closure is calculated as: ((Area at 0h - Area at xh) / Area at 0h) * 100
Transwell Migration Assay
This assay provides a quantitative measure of cell migration towards a chemoattractant.
Materials:
-
24-well Transwell plates (with 8 µm pore size inserts)
-
Cell culture medium (serum-free and with serum)
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency, then starve them in serum-free medium for 12-24 hours.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS or leptin) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing the test compounds (this compound, other inhibitors) and seed them into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 12-48 hours at 37°C.
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution and then stain them with a staining solution.
-
Cell Counting: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: The number of migrated cells in the treated groups is compared to the control group.
Experimental Workflow Visualization
The following diagram provides a visual representation of the general workflow for in vitro testing of this compound's activity.
Caption: General workflow for in vitro evaluation of this compound.
Conclusion
The in vitro data strongly support the picomolar activity of this compound as a leptin receptor antagonist. Its high potency in inhibiting cancer cell proliferation, coupled with its ability to block key signaling pathways, makes it a compelling molecule for further preclinical and clinical development. This guide provides the foundational information for researchers and drug development professionals to understand and potentially replicate the key experiments confirming the efficacy of this compound. The provided protocols and diagrams serve as a resource for designing future studies to explore the full therapeutic potential of this promising compound.
References
Unveiling the In Vivo Efficacy of Allo-aca in Breast Cancer Models: A Comparative Analysis
For Immediate Release
In the landscape of breast cancer research, the quest for effective therapeutic agents is paramount. This guide provides a comprehensive comparison of the in vivo performance of Allo-aca, a novel leptin receptor antagonist, against other emerging and established treatments in preclinical breast cancer models. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to inform future research and development.
Executive Summary
This compound, a peptide-based antagonist of the leptin receptor, has demonstrated significant anti-tumor activity in in vivo models of breast cancer. By blocking the signaling pathways induced by leptin, a hormone linked to cancer cell proliferation and survival, this compound presents a promising therapeutic strategy. This guide summarizes the available quantitative data on this compound's efficacy and compares it with alternative approaches, including another leptin antagonist (LDFI), a CDK4/6 inhibitor (Palbociclib), a monoclonal antibody (Trastuzumab), and allogeneic CAR-T cell therapy. The data is presented in structured tables for ease of comparison, followed by detailed experimental protocols and visualizations of key biological pathways and workflows.
Comparative In Vivo Efficacy of Anti-Cancer Agents in Breast Cancer Models
The following tables summarize the key quantitative data from in vivo studies of this compound and its comparators in various breast cancer models.
| Agent | Breast Cancer Model | Dosage | Primary Endpoint | Result | Citation |
| This compound | MDA-MB-231 Orthotopic Xenograft | 0.1 mg/kg/day (s.c.) | Mean Survival Time | Extended from 15.4 days (control) to 24 days | [1] |
| 1 mg/kg/day (s.c.) | Extended to 28.1 days | [1] | |||
| LDFI (Leptin Antagonist) | SKBR3 Xenograft | Not Specified | Tumor Growth Inhibition | 44% and 74.7% at two different dosages | [2] |
| Palbociclib (CDK4/6 Inhibitor) | MCF-7 Xenograft | 20 mg/kg | Tumor Growth Inhibition | 47% | |
| 40 mg/kg | 65% | ||||
| Trastuzumab (Monoclonal Antibody) | LCC6HER-2 Xenograft | 1.0 mg/kg | Tumor Growth Inhibition | 52.5% - 68.4% | |
| BT-474 Xenograft | Not Specified | Tumor Volume Reduction | 62% | ||
| Allogeneic CAR-T Cells | TNBC Xenograft Models | Not Specified | Tumor Growth | Efficiently controlled tumor growth and extended survival |
Table 1: Summary of In Vivo Efficacy Data
Detailed Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the replication and interpretation of in vivo results. Below are the detailed protocols for the key experiments cited in this guide.
This compound in MDA-MB-231 Orthotopic Xenograft Model
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude).
-
Tumor Implantation: MDA-MB-231 cells are implanted into the mammary fat pad of the mice to establish an orthotopic tumor.
-
Treatment: Once tumors are established, mice are treated subcutaneously (s.c.) with this compound at doses of 0.1 mg/kg/day and 1 mg/kg/day. A control group receives a vehicle solution.
-
Monitoring: Tumor growth is monitored regularly, and the primary endpoint is overall survival.
-
Protocol Reference: The referenced study provides the basis for this protocol.[1][3]
LDFI in SKBR3 Xenograft Model
-
Cell Line: SKBR3 human breast cancer cells.
-
Animal Model: Female nude mice.
-
Tumor Implantation: SKBR3 cells are inoculated to establish xenograft tumors.
-
Treatment: The pegylated form of LDFI (LDFI-PEG) is administered to the mice.
-
Monitoring: Tumor volume is measured to determine tumor growth inhibition compared to a vehicle-treated control group.
-
Protocol Reference: The study describes the use of a pegylated LDFI peptide in a xenograft model.[2][4]
Palbociclib in Breast Cancer Xenograft Models
-
Cell Lines: MCF-7 (ER-positive) and MDA-MB-231 (Triple-Negative).
-
Animal Model: Immunodeficient mice.
-
Tumor Implantation: Tumor cells are implanted to form xenografts.
-
Treatment: Palbociclib is administered to the mice at specified dosages.
-
Monitoring: Tumor growth is measured, and tumor growth inhibition (TGI) is calculated.
Trastuzumab in HER2-Positive Xenograft Models
-
Cell Lines: LCC6HER-2 and BT-474 (HER2-overexpressing).
-
Animal Model: Immunodeficient mice.
-
Tumor Implantation: HER2-positive breast cancer cells are used to establish xenografts.
-
Treatment: Trastuzumab is administered to the mice.
-
Monitoring: Tumor growth and volume are measured to assess the anti-tumor effect.
Allogeneic CAR-T Cell Therapy in TNBC Models
-
Cell Line: Various Triple-Negative Breast Cancer (TNBC) cell lines.
-
Animal Model: Immunodeficient mice.
-
Treatment: Allogeneic CAR-T cells targeting a tumor-associated antigen are administered to the mice.
-
Monitoring: Tumor growth and overall survival are monitored to evaluate the efficacy of the cell therapy.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the key signaling pathway, experimental workflow, and a logical comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel leptin antagonist peptide inhibits breast cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leptin-Activity Modulators and Their Potential Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Allo-aca and its Peripherally Restricted d-Ser Analog as Leptin Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the leptin receptor antagonist Allo-aca and its d-Ser analog. This analysis focuses on their performance as peripherally and centrally acting versus exclusively peripherally acting agents, supported by experimental data.
This compound is a potent peptidomimetic antagonist of the leptin receptor (ObR), demonstrating efficacy in various in vitro and in vivo models by blocking leptin-induced signaling pathways.[1][2] However, its ability to cross the blood-brain barrier (BBB) can lead to undesirable central effects, such as increased appetite and weight gain.[1] To address this, a d-Ser analog of this compound was developed. By substituting the N-terminal allo-threonine with a D-serine residue, the peptide's ability to penetrate the BBB is significantly reduced, restricting its activity to the periphery.[1] This guide will delve into a comparative study of these two compounds, highlighting their key differences in biodistribution and their subsequent pharmacological effects.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and its d-Ser analog, providing a side-by-side comparison of their biochemical and cellular activities.
Table 1: Leptin Receptor Binding Affinity of this compound
| Compound | Association Rate Constant (ka) | Dissociation Rate Constant (kdiss) |
| This compound | 5 x 10⁵ M⁻¹s⁻¹[3] | 1.5 x 10⁻⁴ s⁻¹[3] |
Table 2: In Vitro Efficacy - Inhibition of Cancer Cell Proliferation
| Compound | Cell Line | Potency |
| This compound | MDA-MB-231 (Triple-negative breast cancer) | Inhibition at 50 pM[2] |
| This compound | MCF-7 (Estrogen receptor-positive breast cancer) | IC₅₀ of 200 pM[2] |
| d-Ser analog | ObR-positive breast and colorectal cancer cells | Inhibition at 1 nM[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the anti-proliferative effects of this compound and its d-Ser analog on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its d-Ser analog. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Western Blot Analysis of Leptin-Induced Signaling
This protocol outlines the procedure to investigate the inhibitory effect of this compound and its d-Ser analog on leptin-induced signaling pathways.
-
Cell Lysis: After treatment with leptin and/or the antagonists, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total STAT3, ERK1/2, and AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing the Mechanism and Rationale
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the strategic development of the d-Ser analog.
Caption: Leptin signaling pathway and its inhibition by this compound and its d-Ser analog.
Caption: Design rationale for the d-Ser analog of this compound.
Conclusion
The comparative analysis of this compound and its d-Ser analog reveals a strategic approach to refining peptide-based therapeutics. While both compounds are potent antagonists of the leptin receptor, the d-Ser modification effectively confines the analog's activity to the periphery. This makes the d-Ser analog a promising candidate for therapeutic applications where peripheral leptin signaling is implicated, such as in certain cancers, without the confounding central side effects associated with the parent compound, this compound. For indications where both central and peripheral leptin antagonism is desired, this compound remains the more suitable choice. The selection between these two compounds will, therefore, depend on the specific therapeutic context and the desired site of action. Further research, particularly direct comparative in vivo studies, will be crucial to fully elucidate the therapeutic potential of these two leptin receptor antagonists.
References
- 1. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The designer leptin antagonist peptide this compound compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Allo-aca and Other Leptin Receptor Antagonists in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Allo-aca, a leptin receptor antagonist, with alternative leptin-targeting peptides based on available preclinical data. The information is intended to assist researchers in evaluating these compounds for further investigation in the context of cancers driven by the leptin signaling pathway.
Introduction to this compound and Leptin Signaling
This compound is a peptidomimetic antagonist of the leptin receptor (ObR).[1] Leptin, a hormone primarily produced by adipose tissue, has been implicated in the progression of various cancers, including breast cancer, by activating signaling pathways that promote cell proliferation, migration, and angiogenesis. This compound competitively inhibits the binding of leptin to its receptor, thereby blocking these downstream effects. A significant challenge in the therapeutic application of this compound is its short serum half-life, though it exhibits very tight binding to the leptin receptor.[2]
Comparative Preclinical Data
The following tables summarize the available quantitative data for this compound and its alternatives from in vitro and in vivo preclinical studies. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
In Vitro Efficacy
| Compound | Cell Line | Assay | Efficacy | Citation(s) |
| This compound | MCF-7 (ER+) | Proliferation | IC50: 200 pM | [1] |
| MDA-MB-231 (TNBC) | Proliferation | Inhibition at 50 pM | [1] | |
| d-Ser (this compound analog) | ObR-positive breast and colorectal cancer cells | Proliferation | Inhibition at 1 nM | [3] |
| LDFI | MCF-7 (ER+) | Leptin-induced Proliferation | Significant reversal at 10 nM - 1 µM | [4] |
| SKBR3 (HER2+) | Leptin-induced Proliferation | Significant reversal at 10 nM - 1 µM | [4] | |
| PEG-LPrA2 | MCF-7 (ER+) | Leptin-induced Proliferation | Not specified | [5] |
| MDA-MB-231 (TNBC) | Leptin-induced Proliferation | Not specified | [5] | |
| SHLA | Ovarian Cancer Cells (CaOV-3, OVCAR-3) | Leptin-stimulated Proliferation | Reversal of leptin effect | [6] |
In Vivo Efficacy
| Compound | Cancer Model | Dosing | Key Findings | Citation(s) |
| This compound | MDA-MB-231 orthotopic mouse xenograft | 0.1 and 1 mg/kg/day, s.c. | Extended average survival from 15.4 days to 24 and 28.1 days, respectively. | [1] |
| LDFI-PEG | SKBR3 orthotopic mouse xenograft | 1 and 10 mg/kg/day, i.p. | Markedly reduced tumor growth. | [4] |
| PEG-LPrA2 | MCF-7 xenograft | Not specified | >40-fold reduction in tumor growth. | [5] |
| MDA-MB-231 xenograft | Not specified | ~2-fold reduction in tumor growth. | [5] |
Pharmacokinetics
| Compound | Parameter | Value | Species | Citation(s) |
| This compound | Cmax | 8.9 µg/mL at 5 min | Mouse | [2] |
| Half-life (serum) | Decomposed within 30 min | Human/Mouse | [2] |
Note: Detailed pharmacokinetic data for d-Ser, LDFI, PEG-LPrA2, and SHLA in comparable preclinical models is limited in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Leptin Signaling Pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The designer leptin antagonist peptide this compound compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel leptin antagonist peptide inhibits breast cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leptin-signaling inhibition results in efficient anti-tumor activity in estrogen receptor positive or negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superactive human leptin antagonist (SHLA), triple Lan1 and quadruple Lan2 leptin mutein as a promising treatment for human folliculoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Allo-aca
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized peptides like Allo-aca is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure laboratory safety and experimental integrity. This compound is a potent and specific leptin receptor antagonist peptide employed in various in vitro and in vivo models to block leptin signaling.[1][2][3][4]
Physicochemical Properties
A clear understanding of the substance's properties is the first step in safe handling.
| Property | Value |
| Molecular Formula | C48H75N13O15 |
| Molecular Weight | 1074.19 g/mol |
| Appearance | Solid[2] |
| Purity | 99.82%[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a substance that requires careful handling due to its potential health effects. It may be harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the respiratory tract, skin, and eyes.[5] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical splash goggles should be worn at all times.[5]
-
Hand Protection: Chemical-resistant gloves are required.[5]
-
Respiratory Protection: A dust respirator or an approved/certified respirator is necessary to avoid inhalation.[5]
-
Body Protection: A full laboratory suit, supplemented with boots, should be worn to prevent skin contact.[5]
Experimental Protocols: Safe Handling and Storage
Adherence to the following step-by-step procedures is critical for maintaining a safe laboratory environment and ensuring the stability of this compound.
Storage:
-
Upon receipt, store this compound in a tightly sealed container.[5]
-
For long-term storage (up to 6 months), maintain at -80°C.[1]
-
For short-term storage (up to 1 month), a temperature of -20°C is suitable.[1]
-
Avoid temperatures above 5°C (41°F).[5]
Handling and Preparation of Solutions:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or using other local exhaust ventilation to minimize exposure to dust or aerosols.[5]
-
Avoid Ignition Sources: Keep the substance away from heat and any potential sources of ignition.[5]
-
Solution Preparation:
-
If preparing an aqueous stock solution, it is recommended to dilute it to the working concentration, then sterilize by filtering through a 0.22 μm filter before use.[1]
-
-
Hygiene: Always wash hands thoroughly after handling this compound, and before eating, smoking, or using the lavatory.[5]
Emergency Procedures and Disposal Plan
In the event of an emergency, follow these procedures.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration.[5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Remove contact lenses if present. Flush eyes with water as a precaution.[5]
Spill and Leak Cleanup:
-
Small Spills: Use appropriate tools to carefully collect the spilled material and place it in a suitable container for waste disposal.[5]
-
Large Spills: Use a shovel to transfer the spilled material into a convenient waste disposal container.[5] A self-contained breathing apparatus should be worn to avoid inhalation of the product during cleanup.[5]
Disposal:
-
Dispose of this compound and any contaminated materials in a designated hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
